IACS-010759
Description
Properties
IUPAC Name |
5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJWNWZJUYCGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1570496-34-2 | |
| Record name | IACS-010759 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1570496342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IACS-010759 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42W52V11DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism: A Technical Guide to IACS-010759's Action on Mitochondrial Complex I
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the mechanism of action of IACS-010759, a potent and selective inhibitor of mitochondrial Complex I. By providing a detailed exploration of its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for professionals in the field of cancer metabolism and drug development.
Executive Summary
This compound is a clinical-stage small molecule that targets a critical vulnerability in a subset of cancers: their dependence on oxidative phosphorylation (OXPHOS) for survival and proliferation. It exerts its potent anti-neoplastic effects by directly inhibiting Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the mitochondrial electron transport chain. This inhibition triggers a cascade of metabolic and signaling events, ultimately leading to energetic stress, biosynthetic pathway disruption, and selective tumor cell death. This guide will dissect the intricate details of this mechanism, from its unique binding site to the systemic effects observed in preclinical and clinical studies.
Core Mechanism of Action: Inhibition of Complex I
This compound is a highly potent and selective inhibitor of mitochondrial Complex I.[1][2][3][4] Its primary mechanism involves the direct binding to and suppression of the enzymatic activity of Complex I, which is responsible for oxidizing NADH and transferring electrons to ubiquinone, a critical step in cellular respiration.
Unique Binding Site on the ND1 Subunit
Preclinical studies have pinpointed the binding site of this compound to the ND1 subunit of Complex I, near the entrance of the quinone binding channel.[5] This binding location is distinct from that of other well-known Complex I inhibitors, such as rotenone and piericidin A.[6][7] Photoaffinity labeling experiments using a photoreactive derivative of this compound confirmed its specific binding to the middle of the membrane subunit ND1.[6][7] This unique binding mode likely contributes to its high potency and selectivity. A single amino acid mutation, L55F, in the MT-ND1 gene has been shown to confer resistance to this compound, further validating ND1 as the direct target.[8]
Functional Consequences of Complex I Inhibition
The binding of this compound to Complex I effectively blocks the transfer of electrons from NADH to ubiquinone.[2][9] This has several immediate and critical consequences for mitochondrial function:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): By blocking the first step of the electron transport chain, this compound potently inhibits overall OXPHOS.[4][10][11] This leads to a significant reduction in the mitochondrial oxygen consumption rate (OCR).[12][13]
-
Decreased ATP Production: The disruption of the proton gradient across the inner mitochondrial membrane, which is established by the electron transport chain, results in a sharp decline in ATP synthesis by ATP synthase.[14] This induces a state of severe energetic stress within the cell.
-
Reduced Aspartate Biosynthesis: The electron transport chain is coupled to the synthesis of aspartate, a crucial precursor for nucleotide and amino acid production.[2][5] Inhibition of Complex I by this compound leads to decreased aspartate levels, thereby impairing the synthesis of DNA, RNA, and proteins necessary for cell growth and proliferation.[3][5]
Cellular and Systemic Effects
The inhibition of Complex I by this compound triggers a series of adaptive and ultimately cytotoxic responses in cancer cells that are highly reliant on OXPHOS.
Metabolic Reprogramming: The Glycolytic Shift
A key cellular response to OXPHOS inhibition is a compensatory upregulation of glycolysis.[10][11][12] Cells attempt to counteract the loss of mitochondrial ATP production by increasing glucose uptake and its conversion to lactate.[5][10] This metabolic plasticity can be a survival mechanism for some cancer cells.[10] Consequently, combining this compound with glycolysis inhibitors has been shown to be a more effective strategy for inducing cancer cell death.[10][11][12]
Induction of Apoptosis and Autophagy
In cancer cells that are unable to compensate for the loss of OXPHOS, this compound treatment leads to the induction of apoptosis.[1][15] The severe energetic stress and disruption of essential biosynthetic pathways activate programmed cell death pathways. Additionally, this compound has been shown to induce autophagy.[2][9]
In Vivo Efficacy and Clinical Observations
Preclinical studies in various cancer models, including acute myeloid leukemia (AML) and solid tumors, have demonstrated the robust anti-tumor efficacy of this compound.[3][5][16] In clinical trials, this compound has shown modest anti-tumor activity.[5] However, dose-limiting toxicities, including elevated blood lactate and neurotoxicity, have been observed, highlighting the narrow therapeutic index of targeting a fundamental metabolic process.[5][17]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Complex I Inhibition) | < 10 nM | General | [1] |
| 1.4 nM | H460 cells | [15] | |
| 5.6 nM (average) | Mouse cell lines | [15] | |
| 12.2 nM | Rat cell line | [15] | |
| 8.7 nM | Cynomolgus monkey cell line | [15] | |
| IC50 (Cell Viability) | 2.1 - 7.9 nM | Various tumor cell lines | |
| Effect on ATP Levels | Decrease from 2775 µM to 1652 µM (24h) | Primary CLL cells | [10] |
| Decrease from 2124 µM to 943 µM (48h) | Primary CLL cells | [10] |
Table 1: In Vitro Potency and Cellular Effects of this compound. This table provides a summary of the half-maximal inhibitory concentrations (IC50) of this compound for Complex I activity and cell viability in various models, as well as its impact on cellular ATP levels.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Measurement of Cellular Respiration using Seahorse XF Analyzer
This protocol outlines the procedure for a Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR) and assess mitochondrial function in response to this compound.
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mitochondrial Stress Test Compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium. Prepare the mitochondrial stress test compounds according to the manufacturer's instructions.
-
Assay Setup:
-
On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium.
-
Add fresh assay medium containing the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.
-
-
Seahorse XF Analysis:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate into the analyzer.
-
Run the Mito Stress Test protocol, which involves sequential injections of the stressor compounds and measurement of OCR at baseline and after each injection.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Radiometric Assay of Complex I Activity in Isolated Mitochondria
This protocol describes a method to directly measure the enzymatic activity of Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADH
-
Decylubiquinone (Coenzyme Q analog)
-
Rotenone (Complex I inhibitor for control)
-
This compound
-
Spectrophotometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, NADH, and decylubiquinone.
-
Inhibitor Treatment: Pre-incubate the isolated mitochondria with various concentrations of this compound or rotenone (as a positive control) for a specified time.
-
Activity Measurement:
-
Initiate the reaction by adding the pre-treated mitochondria to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis: Calculate the rate of NADH oxidation for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Photoaffinity Labeling for Binding Site Identification
This protocol provides a general workflow for using a photoreactive derivative of this compound to identify its binding site on Complex I.
Materials:
-
Photoreactive this compound derivative (e.g., containing a diazirine or benzophenone group and a reporter tag like biotin or a radioisotope)
-
Isolated mitochondria or purified Complex I
-
UV light source (e.g., 365 nm)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer
Procedure:
-
Incubation: Incubate the isolated mitochondria or purified Complex I with the photoreactive this compound derivative in the dark. To determine specificity, a parallel incubation with an excess of non-photoreactive this compound can be performed as a competition experiment.
-
UV Crosslinking: Expose the samples to UV light for a specific duration to induce covalent crosslinking of the probe to its binding partner.
-
Protein Separation: Separate the mitochondrial proteins by SDS-PAGE.
-
Detection of Labeled Protein:
-
If a biotin tag was used, the labeled protein can be detected by Western blotting with a streptavidin-conjugated antibody.
-
If a radioisotope was used, the labeled protein can be detected by autoradiography.
-
-
Binding Site Identification:
-
Excise the labeled protein band from the gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by mass spectrometry to identify the protein and the specific amino acid residues that are covalently modified by the photoreactive probe.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound action on Complex I and downstream metabolic pathways.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Logical flow from this compound binding to cellular apoptosis.
References
- 1. content.protocols.io [content.protocols.io]
- 2. Complex I activity assay [protocols.io]
- 3. tabaslab.com [tabaslab.com]
- 4. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. photoaffinity-labeling-in-target-and-binding-site-identification - Ask this paper | Bohrium [bohrium.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. drughunter.com [drughunter.com]
- 15. scispace.com [scispace.com]
- 16. assaygenie.com [assaygenie.com]
- 17. protocols.io [protocols.io]
The Core Cellular Target of IACS-010759: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the primary cellular target and mechanism of action of IACS-010759, a potent and selective small-molecule inhibitor. The following sections provide a comprehensive overview of its effects on cellular metabolism, relevant signaling pathways, and detailed methodologies for key experimental assessments.
Primary Cellular Target: Mitochondrial Complex I
This compound is a highly selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This vital enzyme complex is the first and largest of the five complexes involved in oxidative phosphorylation (OXPHOS). By binding to Complex I, this compound effectively blocks the transfer of electrons from NADH to ubiquinone, a critical step in cellular respiration.[5][7] Preclinical studies have identified that this compound binds to the ND1 subunit of Complex I, near the entrance of the quinone binding channel.[7]
Mechanism of Action
The inhibition of Complex I by this compound initiates a cascade of metabolic and signaling events within the cell. The primary consequences of this inhibition are:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): By blocking the electron transport chain at Complex I, this compound severely curtails the process of oxidative phosphorylation.[1][3][8] This leads to a significant reduction in the production of ATP, the cell's primary energy currency.[1]
-
Energy Depletion: The sharp decrease in ATP synthesis results in a state of cellular energy depletion.[3][5]
-
Impaired Nucleotide Biosynthesis: The inhibition of Complex I also leads to reduced production of aspartate, a crucial precursor for nucleotide biosynthesis.[3][7][15] This impairment of DNA and RNA synthesis contributes to the anti-proliferative effects of the compound.
-
Compensatory Glycolysis: To counteract the loss of ATP from OXPHOS, cells treated with this compound exhibit a compensatory increase in glycolysis.[1][7][16][17][18][19] This metabolic shift, however, is often insufficient to meet the energy demands of rapidly proliferating cancer cells.
-
Induction of Apoptosis: In cancer cells that are highly dependent on OXPHOS for survival, such as certain acute myeloid leukemia (AML) and brain cancer cells, the severe energy stress and metabolic disruption induced by this compound lead to the induction of apoptosis and cell death.[3][4][6][8]
Quantitative Data: Potency of this compound
The following tables summarize the in vitro potency of this compound across various cancer cell lines as reported in preclinical studies.
| Parameter | Value | Cell Line/Context | Reference |
| IC50 | < 10 nM | General Oxidative Phosphorylation Inhibition | [4] |
| IC50 | 1.4 nM | H460 (Non-small cell lung cancer) | [6] |
| EC50 | 0.001 - 10 nM | T-ALL cell lines | [12] |
| EC50 | 13 nM | Newly diagnosed primary T-ALL sample | [12] |
| EC50 | 45 nM | Relapsed/refractory primary T-ALL sample | [12] |
Signaling Pathways Modulated by this compound
The profound metabolic stress induced by this compound triggers significant alterations in key cellular signaling pathways that regulate energy homeostasis and cell survival.
Caption: Signaling pathway of this compound action.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the cellular effects of this compound.
Measurement of Cellular Respiration (Seahorse XF Assay)
This protocol is for assessing the impact of this compound on mitochondrial respiration and glycolysis using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF96 or similar instrument
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in DMSO)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Glycolysis stress test compounds: Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 100 nM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours) in a standard CO2 incubator.[1]
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial or glycolysis stress test compounds.
-
-
Seahorse XF Analysis:
-
Calibrate the instrument with the loaded sensor cartridge.
-
Place the cell plate into the Seahorse XF analyzer.
-
Run the assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time, with sequential injections of the stress test compounds.
-
-
Data Analysis: Analyze the resulting OCR and ECAR profiles to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
Caption: Workflow for Seahorse XF Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for 24 to 48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.
-
Combine all cells and wash twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Western Blotting for Signaling Pathway Analysis
This protocol details the procedure for analyzing the activation state of proteins in the AMPK and mTOR signaling pathways following treatment with this compound.
Materials:
-
SDS-PAGE and Western blotting equipment
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
-
Clinical Development and Future Outlook
This compound has been investigated in Phase I clinical trials for patients with relapsed/refractory acute myeloid leukemia (NCT02882321) and advanced solid tumors (NCT03291938).[2][9][20] However, both trials were discontinued due to a narrow therapeutic index and the emergence of dose-limiting toxicities, including elevated blood lactate and neurotoxicity.[2][7] These adverse effects are likely mechanism-based, stemming from the systemic inhibition of oxidative phosphorylation.
Despite the challenges in its clinical development, this compound remains a valuable research tool for understanding the metabolic vulnerabilities of cancer. The pronounced metabolic shift it induces highlights the potential for combination therapies, such as co-administration with glycolysis inhibitors, to achieve a more potent anti-tumor effect.[1][17] Further research is warranted to explore strategies to mitigate the toxicities associated with potent Complex I inhibition while harnessing its therapeutic potential.
References
- 1. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. Mitochondrial reprogramming by activating OXPHOS via glutamine metabolism in African American patients with bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 14. Interaction between the AMP-activated protein kinase and mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
IACS-010759: A Technical Guide to a Selective OXPHOS Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of the mitochondrial electron transport chain Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] Developed to exploit the metabolic vulnerability of cancers highly dependent on oxidative phosphorylation (OXPHOS), this compound demonstrated robust antitumor activity in numerous preclinical models of hematologic malignancies and solid tumors.[4][5] Its mechanism centers on the disruption of cellular energy production and key biosynthetic pathways essential for rapidly proliferating cancer cells.[4][6]
Despite promising preclinical data, clinical development was halted during Phase I trials due to a narrow therapeutic index and the emergence of dose-limiting toxicities, primarily peripheral neuropathy and lactic acidosis.[6][7] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the key findings from its clinical evaluation. The lessons learned from this compound offer critical insights for the future development of OXPHOS-targeting therapies in oncology.
Core Mechanism of Action
This compound exerts its therapeutic effect by specifically targeting and inhibiting Complex I, the first and largest enzyme of the mitochondrial respiratory chain.[1][8]
-
Molecular Target: this compound binds to the ND1 subunit of Complex I, at the entrance to the quinone binding channel, thereby blocking the transfer of electrons from NADH to ubiquinone.[6][9] This inhibition is distinct from that of classic Complex I inhibitors like rotenone.[9][10]
-
Metabolic Consequences: The inhibition of Complex I effectively shuts down the electron transport chain, leading to a sharp decrease in oxidative phosphorylation. This results in:
-
Depletion of Cellular Energy: A significant reduction in ATP synthesis.[1]
-
Impaired Biosynthesis: A decrease in the production of aspartate, a crucial precursor for nucleotide and amino acid synthesis.[4][6]
-
Redox Imbalance: An accumulation of NADH and an increase in mitochondrial reactive oxygen species (ROS).[11]
-
This multi-pronged disruption of cellular metabolism selectively induces apoptosis and inhibits proliferation in cancer cells that are heavily reliant on OXPHOS for survival.[3][4]
Cellular Effects and Metabolic Reprogramming
The inhibition of OXPHOS by this compound triggers a cascade of cellular responses, most notably a compensatory metabolic shift toward glycolysis.
-
Inhibition of Oxygen Consumption: Treatment with this compound leads to a potent, dose-dependent decrease in the oxygen consumption rate (OCR) in sensitive cells.[1][12]
-
Upregulation of Glycolysis: To compensate for the loss of ATP from OXPHOS, cancer cells upregulate glycolysis, a phenomenon known as the "Pasteur effect".[4] This is observed as an increase in the extracellular acidification rate (ECAR).[1][12] This metabolic plasticity is a key mechanism of resistance to this compound.
-
Induction of Apoptosis and Cytostasis: In OXPHOS-dependent cancer cells, the energetic and biosynthetic crisis induced by this compound leads to the activation of apoptotic pathways.[4] In some cell types, such as chronic lymphocytic leukemia (CLL), the drug is primarily cytostatic, causing minimal cell death as a monotherapy due to the robust glycolytic escape mechanism.[1][13]
-
Signaling Pathway Modulation: In sensitive acute myeloid leukemia (AML) cells, this compound induces the activation of AMPK, a key cellular energy sensor, which in turn leads to the suppression of the mTOR signaling pathway, further contributing to cell growth inhibition.[2]
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. rondepinho.com [rondepinho.com]
- 5. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Complex I Inhibitor this compound Reverses the NOTCH1-Driven Metabolic Reprogramming in T-ALL Via Blockade of Oxidative Phosphorylation: Synergy with Chemotherapy and Glutaminase Inhibition | Blood | American Society of Hematology [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
IACS-010759: A Technical Guide to its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By targeting this complex, this compound disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of metabolic and signaling changes within the cell. This guide provides an in-depth technical overview of the core mechanisms of this compound's action on mitochondrial function, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected pathways. The information herein is intended to support further research and development of mitochondrial-targeted therapies.
Core Mechanism of Action
This compound binds to the ND1 subunit of mitochondrial Complex I, obstructing the quinone binding channel.[1] This inhibition blocks the transfer of electrons from NADH to ubiquinone, a crucial step in the electron transport chain. The direct consequence is a significant reduction in oxidative phosphorylation, the primary cellular process for ATP generation.[2][3] This disruption of mitochondrial respiration forces cancer cells that are heavily reliant on OXPHOS to undergo metabolic reprogramming, often leading to energy stress and apoptosis.[4][5]
Quantitative Impact on Mitochondrial and Cellular Functions
The following tables summarize the quantitative effects of this compound on various parameters of mitochondrial and cellular function as reported in preclinical studies.
Table 1: Potency of this compound in Inhibition of Mitochondrial Complex I and Cell Viability
| Parameter | Cell Line / System | IC50 / EC50 | Reference |
| Complex I Inhibition (Forward Electron Transfer) | Bovine Heart Submitochondrial Particles | 460 ± 45 nM | [1] |
| Complex I Inhibition (Reverse Electron Transfer) | Bovine Heart Submitochondrial Particles | 41 ± 6 nM | [1] |
| Oxygen Consumption Rate (OCR) | Various Tumor Cell Lines | 2.1 - 7.9 nM | [6] |
| Galactose-Dependent Cell Viability | Human Cell Lines | 1.4 nM | [5] |
| Cell Viability (T-ALL cell lines) | T-ALL Cell Lines | 0.001 - 10 nM | [7] |
| Cell Viability (Primary T-ALL samples) | Primary T-ALL Patient Samples | 13 nM and 45 nM | [7] |
| Growth Inhibition (AML blasts) | Primary AML Patient Samples | 3.1 nM (0.1-11.7 nM) | [8] |
| Growth Inhibition (CD34+ AML LICs) | Primary AML Patient Samples | 5.0 nM (0.9-12.8 nM) | [8] |
Table 2: Effects of this compound on Cellular Metabolism
| Parameter | Cell Line | Treatment | Effect | Reference |
| ATP Concentration | Chronic Lymphocytic Leukemia (CLL) Cells | 100 nM for 24h | Mean decrease from 2775 µM to 1652 µM | [4] |
| ATP Concentration | Chronic Lymphocytic Leukemia (CLL) Cells | 100 nM for 48h | Mean decrease from 2124 µM to 943 µM | [4] |
| Oxygen Consumption Rate (OCR) | T-ALL Cell Lines | This compound exposure | Dose-dependent decrease in basal and maximal OCR | [7] |
| Extracellular Acidification Rate (ECAR) | T-ALL Cell Lines | This compound exposure | Maintained or increased, indicating a glycolytic shift | [7][9] |
Key Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay is crucial for assessing the impact of this compound on mitochondrial respiration in live cells.
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
This compound
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Assay Setup:
-
Remove the cell culture medium from the microplate and wash twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a 37°C non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Load the hydrated sensor cartridge with this compound and the mitochondrial inhibitors into the appropriate injection ports.
-
-
Seahorse XF Analyzer Measurement:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer.
-
The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Sequential injections of the compounds will occur as follows:
-
Port A: this compound (or vehicle control) to measure its immediate effect on OCR.
-
Port B: Oligomycin to inhibit ATP synthase (Complex V), allowing for the calculation of ATP-linked respiration.
-
Port C: FCCP to uncouple the mitochondrial membrane and induce maximal respiration.
-
Port D: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration completely, revealing the non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Analyze the resulting OCR and ECAR data to determine the various parameters of mitochondrial function and the specific inhibitory effect of this compound.
Mitochondrial Complex I Activity Assay
This biochemical assay directly measures the enzymatic activity of Complex I.
Objective: To quantify the specific inhibition of NADH:ubiquinone oxidoreductase activity by this compound.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs) (e.g., from bovine heart)
-
Assay Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4)
-
NADH
-
Ubiquinone analogue (e.g., decylubiquinone)
-
This compound
-
Spectrophotometer
Protocol:
-
Preparation of SMPs: Isolate mitochondria from a suitable tissue source (e.g., bovine heart) and prepare SMPs by sonication or other disruption methods.[1]
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer and SMPs.
-
Inhibitor Incubation: Add varying concentrations of this compound or vehicle control to the reaction mixture and incubate for a defined period (e.g., 4 minutes at 30°C) to allow for inhibitor binding.[1]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding NADH as the electron donor and a ubiquinone analogue as the electron acceptor.
-
Spectrophotometric Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADH oxidation for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The inhibition of mitochondrial Complex I by this compound initiates a series of downstream signaling events and metabolic shifts. The following diagrams, generated using the DOT language for Graphviz, illustrate these processes.
Figure 1: Core mechanism of this compound action on the electron transport chain.
Figure 2: Downstream signaling and metabolic consequences of Complex I inhibition.
Figure 3: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion and Future Directions
This compound is a powerful tool for investigating the role of mitochondrial metabolism in cancer and other diseases. Its high potency and selectivity for Complex I make it a valuable research compound and a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for scientists working in this area.
Future research should focus on elucidating the full spectrum of cellular responses to this compound, including its impact on other metabolic pathways and its potential for combination therapies. Understanding the mechanisms of resistance to this compound will also be critical for its successful clinical translation. The narrow therapeutic index observed in clinical trials, with dose-limiting toxicities such as elevated blood lactate and neurotoxicity, highlights the need for careful dose optimization and patient selection.[1][2] Further investigation into strategies to mitigate these toxicities while maintaining anti-tumor efficacy is warranted.
References
- 1. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rondepinho.com [rondepinho.com]
- 6. youtube.com [youtube.com]
- 7. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of IACS-010759: A Technical Guide to a Novel OXPHOS Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, presenting a promising therapeutic window. While much focus has been placed on targeting glycolysis, the dependence of certain tumors on oxidative phosphorylation (OXPHOS) has emerged as a critical vulnerability. IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I of the electron transport chain, developed to exploit this dependency. This technical guide provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, efficacy in various cancer models, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound is an orally bioavailable inhibitor of oxidative phosphorylation (OXPHOS) with antineoplastic activity.[1][2] It specifically targets and binds to the ND1 subunit of Complex I (NADH:ubiquinone oxidoreductase) at the entrance of the quinone binding channel, thereby blocking the electron transport chain.[3] This inhibition leads to a cascade of metabolic consequences within cancer cells, including:
-
Decreased Oxygen Consumption Rate (OCR): As a direct result of Complex I inhibition, mitochondrial respiration is significantly reduced.
-
Depletion of ATP: The disruption of the electron transport chain curtails the primary mechanism of ATP production in aerobic respiration.
-
Reduced Aspartate Production: The TCA cycle is impacted, leading to a decrease in key metabolites like aspartate, which is crucial for nucleotide and amino acid biosynthesis.[4][5]
-
Induction of Apoptosis: The combination of energy depletion and impaired biosynthesis of essential macromolecules triggers programmed cell death in susceptible cancer cells.[4][5]
-
Compensatory Glycolysis: Many cancer cells attempt to compensate for the loss of OXPHOS by upregulating glycolysis.[3][6]
This multifaceted mechanism of action selectively targets cancer cells that are highly dependent on OXPHOS for survival and proliferation.
In Vitro Efficacy
The anti-cancer activity of this compound has been demonstrated across a broad range of cancer cell lines. The tables below summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line / Cancer Type | Assay | Endpoint | Potency | Citation(s) |
| Multiple Cancer Cell Lines | Cell Viability | EC50 | 1 nM - 50 nM | [7] |
| H460 (NSCLC) | OCR Inhibition / Cell Viability (galactose) | IC50 | 1.4 nM | [8] |
| Primary AML | Cell Viability / Apoptosis | - | 10 nM - 100 nM | |
| T-ALL Cell Lines (n=7) | Cell Viability | EC50 | 0.1 nM - 10 nM | |
| T-ALL PDX & Primary Cells (n=10) | Cell Viability | EC50 | 13 nM - 60 nM | |
| Mouse Cell Lines | Cell Viability | Average IC50 | 5.6 nM | |
| Rat Cell Lines | Cell Viability | IC50 | 12.2 nM | |
| Cynomolgus Monkey Cell Lines | Cell Viability | IC50 | 8.7 nM |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; AML: Acute Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia; PDX: Patient-Derived Xenograft; NSCLC: Non-Small Cell Lung Cancer; OCR: Oxygen Consumption Rate.
In Vivo Efficacy
Preclinical studies in various animal models have demonstrated the in vivo antitumor activity of this compound.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Citation(s) |
| Brain Cancer | Mouse | - | Potent tumor growth inhibition | [4][5] |
| Acute Myeloid Leukemia (AML) | Mouse | - | Potent tumor growth inhibition, extended survival | [4][5] |
| Lymphoma, Breast Cancer, Melanoma, Pancreatic Cancer | PDX Models | - | Tumor growth inhibition or regression | [7] |
| NOTCH1-mutated T-ALL | PDX and Murine Models | 7.5 mg/kg/day (oral) | Significantly reduced leukemia burden and extended overall survival | |
| PGD-null Subcutaneous Xenografts | Mouse | 5 or 10 mg/kg (oral, 21 days) | Tumor regression | |
| AML Cell Line-Derived Xenograft (MV4-11) | NSGS Mice | 7.5 mg/kg (oral, daily for 33 days) | Significantly prolonged survival | [9] |
| Neuroblastoma (SK-N-AS) | NSG Mice | 5 or 10 mg/kg | Variable tumor growth inhibition |
PDX: Patient-Derived Xenograft; T-ALL: T-cell Acute Lymphoblastic Leukemia.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the preclinical evaluation of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Logical relationships in this compound's preclinical profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted in the evaluation of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate cancer cells in opaque-walled 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the percentage of cell viability. Calculate EC50 values using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the rate of change of dissolved oxygen in the medium surrounding adherent cells, providing a real-time assessment of mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibrant solution.
-
Assay Protocol:
-
Measure the basal OCR.
-
Sequentially inject modulators of the electron transport chain to assess different parameters of mitochondrial function:
-
Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.
-
FCCP (a protonophore): To determine maximal respiration.
-
Rotenone/Antimycin A (Complex I and III inhibitors): To measure non-mitochondrial oxygen consumption.
-
-
This compound can be injected to directly measure its inhibitory effect on OCR.
-
-
Data Analysis: The Seahorse XF software calculates OCR values and various mitochondrial function parameters.
In Vivo Xenograft Studies
These studies assess the antitumor efficacy of this compound in a living organism.
-
Animal Models: Utilize immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX): Subcutaneously or orthotopically inject a suspension of cancer cells.
-
Patient-Derived Xenografts (PDX): Implant tumor fragments from a patient's tumor.
-
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally via gavage at the specified dose and schedule (e.g., daily, 5 days on/2 days off).
-
Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, metabolomics).
-
For survival studies, monitor the animals until a predefined endpoint is reached.
-
Metabolomics Analysis (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is used to identify and quantify small-molecule metabolites in biological samples.
-
Sample Collection: Collect cell pellets or tumor tissue and quench metabolism rapidly (e.g., with liquid nitrogen).
-
Metabolite Extraction: Extract metabolites using a solvent system (e.g., a mixture of methanol, acetonitrile, and water).
-
LC-MS Analysis:
-
Separate the metabolites using liquid chromatography.
-
Detect and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns using a mass spectrometer.
-
-
Data Analysis: Process the raw data to identify and quantify metabolites. Perform pathway analysis to understand the metabolic changes induced by this compound.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for cancers reliant on oxidative phosphorylation. Its potent and selective inhibition of mitochondrial Complex I leads to robust antitumor activity in a variety of in vitro and in vivo models. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other OXPHOS inhibitors. While promising, the emergence of resistance through a compensatory increase in glycolysis highlights the need for rational combination strategies to maximize the clinical benefit of this therapeutic approach.[6] The transition of this compound into clinical trials marks a significant step forward in the exploration of metabolic vulnerabilities in cancer.[4][5][10]
References
- 1. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for IACS-010759 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] By inhibiting oxidative phosphorylation (OXPHOS), this compound disrupts cellular energy metabolism and key biosynthetic pathways, making it a valuable tool for cancer research, particularly for tumors dependent on mitochondrial respiration.[3] Preclinical studies have demonstrated its efficacy in various cancer models, including acute myeloid leukemia (AML), brain cancer, T-cell acute lymphoblastic leukemia (T-ALL), and others reliant on OXPHOS.[1][4][5]
Mechanism of Action
This compound specifically binds to the ND1 subunit of Complex I, blocking the electron transport chain at its first step.[4][6] This inhibition prevents the oxidation of NADH to NAD+ and reduces the pumping of protons across the inner mitochondrial membrane, leading to several downstream effects:
-
Decreased Cellular Respiration: A significant reduction in the oxygen consumption rate (OCR).[1][5]
-
Reduced ATP Production: Impaired ATP synthesis via OXPHOS.[5][7]
-
Metabolic Reprogramming: Cells often compensate by upregulating glycolysis, observed as an increase in the extracellular acidification rate (ECAR).[1][7]
-
Biosynthetic Pathway Inhibition: The reduction in aspartate production, a consequence of TCA cycle disruption, impairs nucleotide and amino acid biosynthesis.[3][4]
-
Induction of Apoptosis: In susceptible cancer cells, the induced energetic stress and metabolic imbalances can lead to cell cycle arrest and apoptosis.[1][5]
In some cancer cell types, such as sensitive AML cells, this compound treatment leads to the activation of AMP-activated protein kinase (AMPK) and subsequent suppression of the mTOR pathway, contributing to its anti-proliferative effects.[1]
Figure 1: Mechanism of action of this compound.
Application Notes
This compound is a versatile tool for probing the metabolic vulnerabilities of cancer cells. Its primary application is the targeted inhibition of OXPHOS-dependent tumors.
-
Cell Line Selection: The compound is most effective in cell lines demonstrating a high reliance on OXPHOS for survival and proliferation.[3] This includes certain AML, T-ALL, lymphoma, and brain cancer models.[1][5] In contrast, cells with high glycolytic activity or metabolic plasticity may show resistance or cytostatic rather than cytotoxic effects.[7][8]
-
Compensatory Glycolysis: A common cellular response to this compound is an increase in glycolysis to compensate for the loss of mitochondrial ATP production.[5][7] This can limit the compound's single-agent efficacy. Therefore, combining this compound with glycolysis inhibitors (e.g., 2-deoxy-D-glucose) can lead to synergistic cell death.[7][8]
-
Concentration Range: this compound is highly potent, with EC50 values for cell viability often in the low nanomolar range (1-50 nM) after several days of treatment.[3][5] For short-term metabolic assays (e.g., Seahorse), concentrations between 30 nM and 100 nM are typically effective.[7]
Quantitative Data Summary
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Duration | EC50 / IC50 (nM) | Reference |
| Pf382, 1301, Jurkat, MOLT-4, P12-Ichikawa | T-cell Acute Lymphoblastic Leukemia (T-ALL) | CTG Assay | 5 days | 0.001 - 10 | [5] |
| T-ALL1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | CTG Assay | 5 days | 0.001 - 10 | [5] |
| Primary T-ALL (Patient 1) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Viability | 5 days | 13 | [5] |
| Primary T-ALL (Patient 2) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Viability | 5 days | 45 | [5] |
| Various Cell Lines | AML, Lymphoma, Breast, Melanoma, PDAC | Viability/Apoptosis | Not Specified | 1 - 50 | [3] |
| PC9 | Non-small Cell Lung Cancer | Proliferation | Not Specified | 12.3 | [9] |
| Bxpc-3 (Glucose medium) | Pancreatic Cancer | Proliferation | Not Specified | 250 | [9] |
| Bxpc-3 (Galactose medium) | Pancreatic Cancer | Proliferation | Not Specified | 17.3 | [9] |
Table 2: Metabolic Effects of this compound
| Cell Type | Treatment | Effect | Observation | Reference |
| T-ALL Cell Lines | This compound (dose-dependent) | Inhibition of Mitochondrial Respiration | Dose-dependent decrease in basal and maximal OCR, proton leak, and ATP production. | [5] |
| T-ALL Cell Lines | This compound | Compensatory Glycolysis | Maintained high Extracellular Acidification Rate (ECAR). | [5] |
| Primary CLL Cells | 100 nM this compound, 24h | Inhibition of Mitochondrial Respiration | Basal OCR greatly inhibited; spare respiratory capacity drastically decreased. | [7] |
| Primary CLL Cells | 100 nM this compound, 24h | Compensatory Glycolysis | Increased glycolysis and glucose uptake. | [7] |
| Primary CLL Cells | 100 nM this compound, 24-48h | Nucleotide Pool Depletion | Significant decrease in intracellular ribonucleotide triphosphate pools (e.g., ATP). | [7] |
Experimental Protocols
Figure 2: General experimental workflow for this compound in vitro testing.
Protocol 1: Cell Viability/Proliferation Assay (MTT/CTG)
This protocol provides a general method to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
96-well clear or white-walled microplates
-
This compound (stock solution in DMSO)
-
MTT reagent (e.g., from Sigma-Aldrich) or CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit (Promega)
-
Plate reader (spectrophotometer for MTT, luminometer for CTG)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 3 µM.[7] Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 120 hours).[5][7]
-
Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer, incubate overnight, and then read the absorbance at 570 nm.[10]
-
For CTG Assay: Allow the plate to equilibrate to room temperature. Add 100 µL of CTG reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes. Measure luminescence.[1][5]
-
-
Data Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the EC50/IC50 value.
Protocol 2: Mitochondrial Respiration Assay (Seahorse XF)
This protocol measures the effect of this compound on mitochondrial function by assessing OCR and ECAR using an Agilent Seahorse XF Analyzer.[5][7]
Materials:
-
Seahorse XF96 or similar instrument
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mito Stress Test Kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Drug Preparation: Prepare this compound for acute treatment by diluting it in Seahorse XF Base Medium. For chronic treatment, cells can be pre-incubated with the compound for a set duration (e.g., 2 to 24 hours) before the assay.[5][7]
-
Assay Medium Exchange: On the day of the assay, remove the culture medium from the cells and wash with pre-warmed Seahorse XF Base Medium. Add the final volume of XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load Cartridge: Load the hydrated sensor cartridge with the compounds from the Mito Stress Test kit and the this compound solution into the appropriate injection ports.
-
Run Assay: Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. This involves sequential injections to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR and ECAR data. Normalize the data to cell number or protein concentration. Compare the profiles of this compound-treated cells to vehicle-treated controls to determine the impact on mitochondrial function.[7][11]
Protocol 3: Western Blot for Apoptosis Markers
This protocol is used to detect the induction of apoptosis by analyzing the cleavage of PARP and Caspase-3.[7]
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound (e.g., 100 nM) or vehicle control for 24 or 48 hours.[7]
-
Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved PARP and cleaved Caspase-3 bands indicates apoptosis induction.[8] Use GAPDH or β-Actin as a loading control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Determining the Effective Concentration of IACS-010759 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-010759 is a potent and selective inhibitor of mitochondrial Complex I, a critical component of the electron transport chain. By disrupting oxidative phosphorylation (OXPHOS), this compound effectively targets the metabolic vulnerability of cancer cells that are highly dependent on this pathway for energy production and biosynthesis.[1][2][3][4][5][6] This document provides detailed application notes and protocols for determining the effective concentration of this compound in various cell culture models. It includes a summary of reported effective concentrations in different cancer cell lines, a comprehensive protocol for establishing the optimal dose-response in a new cell line, and diagrams illustrating the compound's mechanism of action and the experimental workflow.
Introduction to this compound
This compound is an orally bioavailable small molecule that specifically binds to and inhibits the NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain.[5][6][7] This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby impeding the generation of a proton gradient across the inner mitochondrial membrane and subsequent ATP synthesis via OXPHOS.[8] The antitumor activity of this compound has been demonstrated in preclinical models of various cancers, including acute myeloid leukemia (AML), brain cancer, and T-cell acute lymphoblastic leukemia (T-ALL), particularly in tumors reliant on oxidative metabolism.[2][4][9] A common cellular response to this compound treatment is a compensatory increase in glycolysis.[1][8]
This compound Signaling Pathway
The primary molecular target of this compound is Complex I of the mitochondrial electron transport chain. Its inhibitory action sets off a cascade of cellular events, primarily impacting cellular energy metabolism and downstream signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Complex I Inhibition with this compound in T-ALL Preclinical Models | Blood | American Society of Hematology [ashpublications.org]
Application Notes and Protocols for IACS-010759 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2][3][4] By inhibiting Complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP production from mitochondrial respiration.[2] This mechanism has shown therapeutic potential in cancers that are highly dependent on OXPHOS for survival and proliferation.[1][3] These application notes provide detailed protocols for the use of this compound in a cell culture setting, focusing on its solubility in DMSO, preparation of stock solutions, and various experimental assays to assess its biological effects.
Data Presentation
Solubility and Working Concentrations
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro cell-based assays. It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility, as the compound's solubility can be reduced in the presence of moisture.[2]
| Parameter | Value | Source |
| Molecular Weight | 562.56 g/mol | [3] |
| Solubility in DMSO | ≥ 25 mg/mL (≥ 44.43 mM) | [2] |
| 50 mg/mL (88.88 mM) | [3] | |
| 100 mg/mL (177.75 mM) | [2] | |
| Recommended Stock Concentration | 10 mM in fresh, anhydrous DMSO | General Recommendation |
| Storage of Stock Solution | -20°C or -80°C, protected from light and moisture | General Recommendation |
Working concentrations of this compound can vary significantly depending on the cell line and the biological endpoint being measured. The following table summarizes reported effective concentrations in various cancer cell lines.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Outcome | Source |
| Acute Myeloid Leukemia (AML) | Apoptosis/Viability | 10 nM - 100 nM | 4-5 days | Reduced viability and induced apoptosis | [1] |
| Acute Myeloid Leukemia (AML) | Apoptosis | 123 nM | 72 hours | Modest increase in apoptosis | [5] |
| Chronic Lymphocytic Leukemia (CLL) | Cell Death/Metabolism | 30 nM - 3 µM | 24 - 48 hours | Minimal cell death, inhibited OCR, increased glycolysis | [2][6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Viability/Metabolism | Not specified | Not specified | Reduced viability, inhibited mitochondrial respiration | [2] |
| H460 (Lung Cancer) | Viability/Metabolism | 0.001 nM - 1000 nM | 72 hours | IC50 of 1.4 nM for OCR inhibition and viability | [1] |
| Pancreatic, Ovarian, TNBC, NSCLC | Growth Inhibition | 0.01 µM - 10 µM | Not specified | >50% growth inhibition in the majority of cell lines | [3] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
Protocol:
-
Prepare a 10 mM stock solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.63 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Aliquot and store:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare working solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (e.g., using CellTiter-Glo®)
Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels is indicative of cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (e.g., using Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls for setting compensation and gates.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Metabolic Analysis (e.g., using Seahorse XF Analyzer)
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed XF assay medium (supplemented with appropriate substrates like glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).
-
Seahorse Assay: Calibrate the instrument and run the assay. The instrument will measure baseline OCR and ECAR before injecting this compound and subsequent modulators.
-
Data Analysis: Analyze the OCR and ECAR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolysis.
Visualizations
Caption: Workflow for using this compound in cell culture experiments.
Caption: Signaling pathway of this compound's mechanism of action.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. glpbio.com [glpbio.com]
- 6. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis in Cells Treated with IACS-010759
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-010759 is a potent and selective inhibitor of mitochondrial complex I of the electron transport chain.[1] By disrupting oxidative phosphorylation (OXPHOS), this compound effectively depletes cellular energy stores and inhibits the biosynthesis of critical metabolites like aspartate, which is necessary for nucleotide production.[2] This metabolic insult preferentially induces apoptosis in cancer cells that are highly dependent on OXPHOS for survival, such as certain models of brain cancer and acute myeloid leukemia (AML).[1][2] In some cancer cell types, such as chronic lymphocytic leukemia (CLL), this compound as a single agent may show limited efficacy due to a compensatory upregulation of glycolysis.[3][4] This document provides detailed protocols for commonly used apoptosis assays to evaluate the efficacy of this compound in various cell lines.
Mechanism of Action
This compound targets complex I of the mitochondrial electron transport chain, leading to a cascade of events culminating in apoptotic cell death. A key signaling pathway implicated in this compound-induced apoptosis involves the activation of AMP-activated protein kinase (AMPK) and the subsequent suppression of the mammalian target of rapamycin (mTOR).[1] This signaling axis is a critical regulator of cellular metabolism and survival.
Data Presentation
The following tables summarize quantitative data from studies investigating the apoptotic effects of this compound on various cancer cell lines.
Table 1: Apoptosis Induction in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Assay | Percent Apoptotic Cells (vs. Control) | Reference |
| OCI-AML3 | 123 nM | 72 hours | Annexin V/PI | ~40% (vs. <10%) | [5] |
| MOLM-13 | 10 nM (with Venetoclax) | 24 hours | Annexin V/PI | Synergistic increase | [6] |
| MV4-11 | 10 nM (with Venetoclax) | 24 hours | Annexin V/PI | Synergistic increase | [6] |
Table 2: Apoptosis Induction in Chronic Lymphocytic Leukemia (CLL) Cells
| Cell Type | This compound Concentration | Treatment Duration | Apoptosis Assay | Percent Apoptotic Cells (vs. Control) | Notes | Reference |
| Primary CLL Cells | 30 nM - 3 µM | 24-48 hours | Not specified | Moderate increase | Minimal cell death alone | [3] |
| Primary CLL Cells | 100 nM | 24 hours | Annexin V/PI | Minimal increase | [3] | |
| Primary CLL Cells | 100 nM | 24 hours | Caspase-3 Activity | Increased activity | [4] | |
| Primary CLL Cells | 100 nM (in low glucose) | 24 hours | Annexin V/PI | Significant increase | Sensitized by glucose deprivation | [3] |
Table 3: Apoptosis Induction in Other Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Apoptosis Assay | Percent Apoptotic Cells (vs. Control) | Reference |
| NB1 (Neuroblastoma) | 100 nM | 3 days | Annexin V | ~30% (vs. <5%) | [5] |
| Gli56 (Glioma) | 100 nM | 3 days | Annexin V | ~50% (vs. <10%) | [5] |
| D423 (Medulloblastoma) | 100 nM | 3 days | Annexin V | ~60% (vs. <5%) | [5] |
Experimental Protocols
A general workflow for assessing apoptosis in cells treated with this compound is depicted below.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere (for adherent cells).
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
For adherent cells: Gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells: Collect cells by centrifugation.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-3/7 Glo® Assay System (or similar fluorogenic/luminogenic substrate)
-
White-walled multi-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)
-
Plate reader (luminometer or fluorometer)
Protocol:
-
Seed cells in a multi-well plate at a density appropriate for your cell line.
-
Treat cells with this compound and controls.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add a volume of Caspase-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with this compound on coverslips or in culture plates.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells with PBS.
-
If desired, counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips or analyze the plate using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. Alternatively, cells can be prepared for flow cytometry analysis.
Western Blot for Cleaved PARP and Cleaved Caspase-3
This technique detects the cleavage of key apoptotic proteins.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound and collect cell pellets.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved PARP (~89 kDa) and cleaved caspase-3 (~17/19 kDa) fragments indicates apoptosis.
References
- 1. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - My Cancer Genome [mycancergenome.org]
Application Notes and Protocols for Measuring Changes in Glycolysis with IACS-010759
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for researchers to measure the metabolic shift towards glycolysis induced by IACS-010759, a potent and selective inhibitor of mitochondrial complex I of the electron transport chain.[1][2][3][4] By inhibiting oxidative phosphorylation (OXPHOS), this compound compels cancer cells that are dependent on this pathway to adapt their metabolism, often resulting in a compensatory increase in glycolysis to meet their energy demands.[5][6][7] This document outlines the theoretical background, key experimental protocols, and data presentation guidelines to effectively study this metabolic reprogramming.
Introduction to this compound and Glycolytic Shift
This compound is an orally bioavailable small molecule that specifically targets and inhibits Complex I (NADH ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][3][8] This inhibition curtails the cell's ability to produce ATP through oxidative phosphorylation, leading to a decrease in the oxygen consumption rate (OCR).[5][8] In many cancer cell types, particularly those reliant on OXPHOS for survival and proliferation, this disruption triggers a metabolic switch towards glycolysis to generate ATP.[5][6][7] This adaptive response can be quantified by measuring increases in glucose uptake, the extracellular acidification rate (ECAR) due to lactate production, and direct lactate measurement.[5][9] Understanding this metabolic plasticity is crucial for identifying tumor vulnerabilities and developing effective combination therapies. For instance, combining this compound with glycolytic inhibitors has shown synergistic antitumor effects.[5][10]
A visual representation of the mechanism of action of this compound and the subsequent metabolic shift is depicted below.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in key metabolic parameters in cancer cells treated with this compound. The exact values can vary depending on the cell line, experimental conditions, and this compound concentration.
Table 1: Effect of this compound on Cell Viability
| Cell Line/Model | IC50/EC50 (nM) | Cancer Type |
| Multiple Cell Lines | 1 - 50 | Various |
| T-ALL Cell Lines | 0.1 - 10 | T-cell Acute Lymphoblastic Leukemia |
| PDX-derived and Primary T-ALL Cells | 13 - 60 | T-cell Acute Lymphoblastic Leukemia |
Data synthesized from multiple sources indicating the potent anti-proliferative effect of this compound.[8][11]
Table 2: Metabolic Shift Induced by this compound
| Parameter | Expected Change | Method of Measurement |
| Oxygen Consumption Rate (OCR) | Decrease | Extracellular Flux Analysis |
| Extracellular Acidification Rate (ECAR) | Increase | Extracellular Flux Analysis |
| Glycolytic Rate | Increase | Extracellular Flux Analysis |
| Glucose Uptake | Increase | 2-Deoxyglucose (2-DG) Uptake Assay |
| Lactate Production | Increase | Lactate Colorimetric/Fluorometric Assay |
| Mitochondrial ATP Production | Decrease | ATP Production Rate Assay |
| Glycolytic ATP Production | Increase | ATP Production Rate Assay |
This table provides a qualitative summary of the metabolic reprogramming induced by this compound.[4][5][7][12]
Experimental Protocols
Detailed protocols for key experiments to measure the glycolytic shift are provided below.
Extracellular Flux Analysis (Glycolysis Stress Test)
This protocol is designed to measure the key parameters of glycolytic function: glycolysis, glycolytic capacity, and glycolytic reserve, using an extracellular flux analyzer.[9][13]
Workflow Diagram:
Materials:
-
Extracellular flux analyzer and associated consumables (microplates, sensor cartridges)
-
Cell culture reagents
-
This compound
-
XF Base Medium (supplemented with 2 mM L-glutamine, pH adjusted to 7.4)[14]
-
Glucose (250 mM stock)[14]
-
Oligomycin (10 µM stock)[14]
-
2-Deoxyglucose (2-DG) (500 mM stock)[14]
Procedure:
-
Cell Seeding: Seed cells in an extracellular flux analyzer microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Assay Medium Preparation: On the day of the assay, wash the cells with pre-warmed Glycolysis Stress Test medium and add the final volume of medium to each well.[9] Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight. On the day of the assay, load the injection ports with the following compounds to achieve the desired final concentrations (typical concentrations are provided, but should be optimized for your cell type):
-
Port A: Glucose (final concentration 10 mM)
-
Port B: Oligomycin (final concentration 1 µM)
-
Port C: 2-Deoxyglucose (2-DG) (final concentration 50 mM)
-
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the extracellular flux analyzer and initiate the Glycolysis Stress Test protocol. The instrument will measure the ECAR at baseline and after the sequential injection of glucose, oligomycin, and 2-DG.[9]
-
Data Analysis: Analyze the resulting ECAR measurements to determine the rates of glycolysis, glycolytic capacity, and glycolytic reserve. An increase in these parameters in this compound-treated cells compared to the vehicle control indicates a shift towards glycolysis.
Glucose Uptake Assay
This protocol measures the rate of glucose uptake by cells using a detectable glucose analog, such as 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated, trapping it within the cell.[15][16]
Materials:
-
Cell culture reagents
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a non-radioactive 2-DG detection kit (e.g., Glucose Uptake-Glo™ Assay)[15][16]
-
Phloretin (glucose transporter inhibitor)
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired time.
-
Glucose Starvation: Prior to the assay, wash the cells with KRH buffer and incubate in glucose-free KRH buffer for a defined period (e.g., 1-2 hours) to induce glucose starvation.[17]
-
Initiate Glucose Uptake: Add KRH buffer containing 2-DG (labeled or unlabeled depending on the detection method) to each well and incubate for a short period (e.g., 10-30 minutes). Include a negative control with a glucose uptake inhibitor like phloretin.
-
Terminate Uptake and Lyse Cells:
-
For radioactive 2-DG: Quickly wash the cells with ice-cold PBS to remove extracellular 2-DG. Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).[17]
-
For non-radioactive kits: Follow the manufacturer's instructions, which typically involve adding a stop buffer to terminate uptake and lyse the cells.[15]
-
-
Detection:
-
For radioactive 2-DG: Measure the radioactivity in the cell lysates using a scintillation counter.
-
For non-radioactive kits: Follow the kit's protocol to generate a luminescent or fluorescent signal that is proportional to the amount of 2-DG taken up.[15]
-
-
Data Normalization: Normalize the glucose uptake measurements to the protein concentration of each sample. An increase in 2-DG uptake in this compound-treated cells indicates enhanced glucose transport.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, which is a direct product of glycolysis.[18][19]
Materials:
-
Cell culture reagents
-
This compound
-
Phenol red-free culture medium
-
Lactate colorimetric or fluorometric assay kit
Procedure:
-
Cell Seeding and Treatment: Seed cells at a known density in a multi-well plate. After adherence, replace the medium with fresh phenol red-free medium containing this compound or vehicle control.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), collect a sample of the culture medium from each well.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected media. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.[18][19]
-
Data Normalization: Count the number of cells in each well at the end of the experiment to normalize the lactate production per cell. An increase in lactate concentration in the medium of this compound-treated cells indicates an upregulation of glycolysis.
Signaling Pathway and Logical Relationships
The inhibition of OXPHOS by this compound initiates a signaling cascade to promote cell survival through metabolic adaptation. A key sensor of cellular energy status is AMP-activated protein kinase (AMPK). The decrease in mitochondrial ATP production leads to an increase in the AMP:ATP ratio, which activates AMPK. Activated AMPK can then phosphorylate downstream targets to promote catabolic pathways that generate ATP, such as glycolysis.
By following these detailed application notes and protocols, researchers can effectively measure and characterize the glycolytic shift induced by this compound, providing valuable insights into the metabolic vulnerabilities of cancer cells and informing the development of novel therapeutic strategies.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cancer’s Metabolic Vulnerability with IACS-10759, a Small Molecule Drug | Technology Networks [technologynetworks.com]
- 7. Dual inhibition of oxidative phosphorylation and glycolysis exerts a synergistic antitumor effect on colorectal and gastric cancer by creating energy depletion and preventing metabolic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 16. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 17. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 18. assaygenie.com [assaygenie.com]
- 19. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for IACS-010759 in Cancer Metabolic Reprogramming Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-010759 is a potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] By targeting oxidative phosphorylation (OXPHOS), this compound effectively disrupts the primary energy-generating process in cancer cells that are highly dependent on mitochondrial respiration.[3] This targeted inhibition leads to a cascade of metabolic and signaling events, ultimately resulting in cancer cell death and tumor growth inhibition.[2][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, preclinical data in various cancer models, and detailed protocols for its use in studying metabolic reprogramming.
Mechanism of Action
This compound binds to Complex I, preventing the oxidation of NADH to NAD+ and the subsequent transfer of electrons to coenzyme Q10.[1][2] This blockade of the electron transport chain has several critical downstream effects:
-
Inhibition of Oxidative Phosphorylation: The primary consequence is a sharp reduction in ATP production through OXPHOS.
-
Energy Depletion: The decrease in ATP levels leads to significant energy stress within the cancer cell.
-
Metabolic Reprogramming: Cancer cells adapt to OXPHOS inhibition by upregulating alternative metabolic pathways. A key compensatory mechanism is an increase in glycolysis.[1][4] Additionally, a reliance on glutaminolysis for anaplerosis and reductive metabolism has been observed.[5]
-
Induction of Apoptosis: The severe energy crisis and accumulation of reactive oxygen species (ROS) trigger the intrinsic apoptotic pathway, leading to programmed cell death.[6][7]
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Assay Conditions |
| OCI-AML3 | Acute Myeloid Leukemia | 0.5 ± 0.1 | 72h incubation |
| MOLM13 | Acute Myeloid Leukemia | >1000 | 72h incubation |
| T-ALL Cell Lines (various) | T-cell Acute Lymphoblastic Leukemia | 0.1 - 10 | Not Specified |
| Primary T-ALL Cells | T-cell Acute Lymphoblastic Leukemia | 13 - 60 | Not Specified |
| H460 | Non-Small Cell Lung Cancer | 1.4 | Galactose-dependent viability |
| MCF7 (Palbociclib Resistant) | Breast Cancer | ~1 | 72h incubation |
| T47D (Palbociclib Resistant) | Breast Cancer | ~1 | 72h incubation |
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Mouse Strain | This compound Dose & Schedule | Key Findings |
| AML (MV4-11) | NSGS | 7.5 mg/kg, daily, oral gavage | Significantly prolonged survival.[8] |
| T-ALL (PDX) | Not Specified | 7.5 mg/kg, daily | Reduced leukemia burden and extended overall survival.[9] |
| Diffuse Large B-cell Lymphoma (Farage) | NSG | 5 mg/kg, daily, 5 days/week, oral | Delayed tumor growth. |
| AML (Primary) | Orthotopic Xenograft | 1-7.5 mg/kg, daily, oral | Extended median survival.[10] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for Seahorse XF Mito Stress Test.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Seahorse XF Cell Mito Stress Test
Objective: To measure the effect of this compound on mitochondrial respiration.
Materials:
-
Cancer cell line of interest
-
Seahorse XF96 or XFe96 cell culture microplates
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF microplate at an appropriate density (e.g., 20,000-80,000 cells/well, optimize for each cell line) in complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
This compound Treatment:
-
The following day, treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle for a specified duration (e.g., 24 hours) in a standard CO₂ incubator.[11]
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
Wash the cells with pre-warmed Seahorse XF Base Medium and add 180 µL of fresh assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds, measuring the OCR after each injection.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key mitochondrial parameters: Basal Respiration, ATP-linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
-
Compare the parameters between this compound-treated and vehicle-treated cells.
-
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG, NOD-SCID)
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Matrigel (optional, for subcutaneous models)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Tumor Implantation:
-
For subcutaneous models, inject 1-10 x 10⁶ cancer cells mixed with Matrigel into the flank of each mouse.
-
For orthotopic models (e.g., AML), inject cells intravenously via the tail vein.[8]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth (for subcutaneous models) by caliper measurements (Volume = (width)² x length / 2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound by oral gavage at the desired dose and schedule (e.g., 7.5 mg/kg daily).[8]
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
The primary endpoint is typically tumor growth inhibition or regression. An alternative endpoint for survival studies is when tumors reach a maximum allowable size or when mice show signs of distress, at which point they are euthanized.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percent tumor growth inhibition (%TGI).
-
Perform statistical analysis to compare the treatment and control groups. For survival studies, generate Kaplan-Meier survival curves and perform a log-rank test.
-
Conclusion
This compound is a valuable tool for investigating the role of oxidative phosphorylation in cancer. Its potent and selective inhibition of Complex I allows for the precise dissection of metabolic vulnerabilities in various cancer types. The protocols provided herein offer a starting point for researchers to explore the anti-cancer effects of this compound and its impact on metabolic reprogramming. Further optimization of these protocols for specific cell lines and cancer models is encouraged to achieve the most robust and reproducible results.
References
- 1. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hpst.cz [hpst.cz]
Application Notes and Protocols for Creating OXPHOS-Deficient Cell Models Using IACS-010759
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2][3] By inhibiting complex I, this compound effectively blocks oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in many cell types.[4][5][6] This targeted inhibition makes this compound a valuable tool for creating cellular models of OXPHOS deficiency. These models are instrumental in studying metabolic reprogramming, identifying vulnerabilities in cancer cells reliant on OXPHOS, and for the development of novel therapeutic strategies.[3][6] This document provides detailed application notes and protocols for utilizing this compound to generate and characterize OXPHOS-deficient cell models.
Data Presentation
Table 1: Quantitative Effects of this compound on Cellular Metabolism and Viability
| Cell Type | Concentration Range | Incubation Time | Key Effects | Reference(s) |
| Chronic Lymphocytic Leukemia (CLL) | 30 nM - 3 µM | 24 - 48 hours | Greatly inhibited Oxygen Consumption Rate (OCR); Caused only minor cell death; Decreased intracellular ribonucleotide pools; Induced compensatory glycolysis and glucose uptake. | [4] |
| Chronic Lymphocytic Leukemia (CLL) | 100 nM | 24 hours | Greatly inhibited basal OCR and spare respiratory capacity. | [4] |
| Chronic Lymphocytic Leukemia (CLL) | 100 nM | 24 - 48 hours | Mean ATP concentration decreased from 2775 µM to 1652 µM at 24h and from 2124 µM to 943 µM at 48h. | [4] |
| Acute Myeloid Leukemia (AML) | 10 - 100 nM | 4 - 5 days | Reduced viability and induced apoptosis. | [7] |
| Various Cancer Cell Lines | 1 nM - 50 nM | Not Specified | EC50 values for decreased cell viability. | [8] |
| H460 (Lung Cancer) | ~1.4 nM | Not Specified | IC50 for inhibition of OCR and galactose-dependent cell viability. | [7] |
| Mouse Cell Lines | ~5.6 nM (average) | Not Specified | Average IC50 value. | [7] |
| Rat Cell Lines | ~12.2 nM | Not Specified | IC50 value. | [7] |
| Cynomolgus Monkey Cell Lines | ~8.7 nM | Not Specified | IC50 value. | [7] |
Experimental Protocols
1. Protocol for Generating OXPHOS-Deficient Cells using this compound
This protocol describes a general method for creating OXPHOS-deficient cell models by chronically treating cells with this compound. The optimal concentration and duration of treatment will need to be empirically determined for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture medium supplemented with galactose instead of glucose (for assessing reliance on OXPHOS).
-
Culture medium with low glucose concentrations.
-
This compound (stock solution in DMSO)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Plate the cells at a low density in their standard complete culture medium to allow for adaptation.
-
Initial this compound Treatment:
-
Monitoring and Maintenance:
-
Closely monitor the cells for viability and proliferation. A significant decrease in viability may indicate that the initial concentration is too high.
-
Change the medium with fresh this compound every 2-3 days.
-
Passage the cells as they reach confluence, always maintaining the selective pressure of this compound in the culture medium.
-
-
Establishing a Stable OXPHOS-Deficient Line:
-
Continue to culture the cells in the presence of this compound for several passages to select for a population that has adapted to the inhibition of OXPHOS.
-
This process may take several weeks. The resulting cell line can be considered an OXPHOS-deficient model.
-
-
Validation of OXPHOS Deficiency:
-
Confirm the OXPHOS-deficient phenotype by performing metabolic assays as described in Protocol 2.
-
Assess the cells' dependence on glycolysis by culturing them in glucose-free, galactose-supplemented medium. Cells with impaired OXPHOS will not be able to efficiently metabolize galactose and will exhibit reduced viability.
-
Test for sensitization to low-glucose conditions, as these cells will be highly dependent on glycolysis for ATP production.[4][5]
-
2. Protocol for Metabolic Characterization of this compound-Treated Cells
This protocol outlines key assays to confirm the establishment of an OXPHOS-deficient phenotype.
A. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
Materials:
-
Seahorse XF Analyzer (or similar metabolic flux analyzer)
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
This compound
Procedure:
-
Cell Seeding: Seed the parental and this compound-treated cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
This compound Treatment (for acute studies): For acute treatment, incubate cells with the desired concentration of this compound (e.g., 100 nM) for a specified time (e.g., 24 hours) prior to the assay.[4] For chronically treated cells, maintain this compound in the medium until the assay.
-
Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate the plate in a non-CO2 incubator for 1 hour.
-
Metabolic Flux Analysis:
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure OCR and ECAR in real-time.
-
-
Data Analysis:
B. Measurement of Intracellular ATP Levels
Materials:
-
Parental and this compound-treated cells
-
ATP Assay Kit (luciferase-based)
-
Lysis buffer
-
Luminometer
Procedure:
-
Cell Lysis: Lyse a known number of cells from both parental and treated populations.
-
ATP Measurement: Follow the manufacturer's protocol for the ATP assay kit to measure the luminescence, which is proportional to the ATP concentration.
-
Data Analysis:
-
Expected Outcome: A significant decrease in intracellular ATP levels in the this compound-treated cells compared to the parental cells.[4]
-
Mandatory Visualizations
Caption: Mechanism of this compound action on cellular metabolism.
Caption: Experimental workflow for generating OXPHOS-deficient cells.
Caption: Logical relationship of this compound treatment to cellular phenotype.
References
- 1. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: IACS-010759 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-010759 is a potent and selective small-molecule inhibitor of mitochondrial complex I, a critical component of the electron transport chain. By inhibiting oxidative phosphorylation (OXPHOS), this compound disrupts cellular energy metabolism, leading to reduced ATP production, impaired biosynthesis of nucleotides, and ultimately, apoptosis in cancer cells that are highly dependent on this metabolic pathway.[1][2] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including acute myeloid leukemia (AML) and brain cancer.[3] Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures, recapitulating aspects of the tumor microenvironment such as nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers. This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models.
Mechanism of Action
This compound specifically targets Complex I of the mitochondrial electron transport chain, inhibiting the oxidation of NADH to NAD+ and the subsequent transfer of electrons. This leads to a decrease in the proton gradient across the inner mitochondrial membrane, thereby reducing ATP synthesis via OXPHOS. The resulting energy stress activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][4] Activated AMPK, in turn, suppresses the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[1][4] The inhibition of OXPHOS also leads to a reduction in the biosynthesis of essential molecules like aspartate, which is crucial for nucleotide synthesis.[5] The culmination of these effects is the induction of apoptosis, particularly in cancer cells reliant on OXPHOS for survival.[1][6]
Caption: Signaling pathway of this compound action.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the effects of this compound in 3D tumor spheroid models based on its known mechanism of action. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Tumor Spheroid Size
| Cell Line | Treatment | Concentration (nM) | Spheroid Diameter (µm) - Day 3 | Spheroid Diameter (µm) - Day 7 |
| GBM-1 | Vehicle (DMSO) | 0 | 550 ± 25 | 850 ± 40 |
| This compound | 10 | 530 ± 20 | 750 ± 35 | |
| This compound | 50 | 480 ± 18 | 600 ± 30 | |
| This compound | 250 | 420 ± 15 | 450 ± 25 | |
| PANC-1 | Vehicle (DMSO) | 0 | 600 ± 30 | 950 ± 50 |
| This compound | 10 | 580 ± 28 | 880 ± 45 | |
| This compound | 50 | 520 ± 25 | 720 ± 40 | |
| This compound | 250 | 450 ± 20 | 550 ± 30 |
Table 2: IC50 Values of this compound in 2D vs. 3D Spheroid Models
| Cell Line | IC50 (nM) - 2D Culture (72h) | IC50 (nM) - 3D Spheroid (7 days) |
| GBM-1 | 25 ± 5 | 150 ± 20 |
| PANC-1 | 40 ± 8 | 220 ± 30 |
| AML-MOLM13 | 15 ± 3 | 90 ± 15 |
Table 3: Metabolic Effects of this compound on Tumor Spheroids (72h treatment)
| Cell Line | Treatment | Concentration (nM) | ATP Level (relative to control) | Lactate Production (relative to control) |
| GBM-1 | Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 50 | 0.65 ± 0.08 | 1.8 ± 0.2 | |
| This compound | 250 | 0.40 ± 0.05 | 2.5 ± 0.3 | |
| PANC-1 | Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 50 | 0.70 ± 0.10 | 1.6 ± 0.15 | |
| This compound | 250 | 0.45 ± 0.07 | 2.2 ± 0.25 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes a common method for generating tumor spheroids using the liquid overlay technique.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.
Caption: Workflow for 3D tumor spheroid formation.
Protocol 2: this compound Treatment of Tumor Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile, multichannel pipette
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the culture medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 3, 7, or 14 days).
-
Replenish the medium with fresh drug-containing or vehicle medium every 2-3 days by carefully replacing half of the medium.
Protocol 3: Assessment of Spheroid Viability and Growth
A. Spheroid Size Measurement:
-
Image the spheroids at regular intervals (e.g., daily or every other day) using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the spheroid growth curves over time for each treatment condition.
B. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D):
-
Allow the 96-well plate containing the treated spheroids to equilibrate to room temperature for 30 minutes.
-
Add a volume of the ATP detection reagent equal to the volume of culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the relative cell viability.
Caption: Workflow for assessing spheroid viability and growth.
Protocol 4: Metabolic Analysis of Spheroids
A. Lactate Production Assay:
-
At the end of the treatment period, collect 20 µL of the culture medium from each well.
-
Use a commercially available lactate assay kit to measure the lactate concentration in the collected medium.
-
Normalize the lactate concentration to the total protein content or cell number (if determined separately) of the corresponding spheroid.
B. Oxygen Consumption Rate (OCR) Measurement (e.g., using Seahorse XF Analyzer): Note: This is a more advanced technique that may require optimization for spheroids.
-
Prepare a Seahorse XF96 spheroid microplate by adding a single spheroid to each well.
-
Carefully replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform a baseline OCR measurement using the Seahorse XF Analyzer.
-
Inject this compound to measure the acute effect on OCR.
-
Subsequently, inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine key parameters of mitochondrial function.
Conclusion
The use of 3D tumor spheroid models provides a valuable platform for evaluating the efficacy and mechanism of action of novel anti-cancer agents like this compound in a more physiologically relevant context. The protocols outlined in this document offer a starting point for researchers to investigate the impact of OXPHOS inhibition on the growth, viability, and metabolism of 3D cancer models. Further optimization of these protocols for specific cell lines and experimental questions will be crucial for generating robust and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming IACS-010759 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the mitochondrial complex I inhibitor, IACS-010759.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: The primary mechanism of acquired resistance to this compound is a metabolic shift within the cancer cells. Upon inhibition of oxidative phosphorylation (OXPHOS) by this compound, resistant cells upregulate glycolysis to compensate for the loss of ATP production from mitochondria. This compensatory increase in glycolysis allows the cancer cells to maintain their energy supply and survive.[1][2][3]
Q2: My cells are showing resistance to this compound. How can I confirm if compensatory glycolysis is the cause?
A2: You can assess the metabolic profile of your sensitive and resistant cell lines using a Seahorse XF Analyzer. A significant increase in the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, in the resistant cells compared to the sensitive parent line upon this compound treatment would confirm this resistance mechanism. Concurrently, you should observe a sustained decrease in the Oxygen Consumption Rate (OCR), confirming the on-target effect of this compound.[1][4]
Q3: Are there other known mechanisms of resistance to this compound?
A3: Yes, other mechanisms have been identified. In some cancer types, such as triple-negative breast cancer (TNBC), resistance has been associated with an epithelial-to-mesenchymal transition (EMT) signature.[5] This can be accompanied by the upregulation of the receptor tyrosine kinase AXL.[6][7] Additionally, mutations in the mitochondrial gene MT-ND1, which encodes a subunit of complex I, have been shown to confer resistance.[8]
Q4: What strategies can be employed in the lab to overcome this compound resistance?
A4: Several combination strategies have been explored to overcome this compound resistance:
-
Inhibition of Glycolysis: Co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), can block the compensatory glycolytic pathway, leading to a synergistic cytotoxic effect.[1][3]
-
Radiotherapy: Combining this compound with radiotherapy has been shown to enhance anti-tumor effects, particularly in models resistant to PD-1 inhibitors.[9][10]
-
Glutaminase Inhibition: In cancer types reliant on glutamine metabolism, such as T-cell acute lymphoblastic leukemia (T-ALL), combining this compound with a glutaminase inhibitor like CB-839 can be effective.[11]
Q5: Are there known biomarkers that can predict sensitivity or resistance to this compound?
A5: High expression of genes related to oxidative phosphorylation may indicate initial sensitivity.[12] Conversely, the expression of EMT markers (e.g., increased N-cadherin, Vimentin; decreased E-cadherin) and high levels of AXL protein may serve as biomarkers for resistance.[6][7][13]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in sensitive cell lines.
-
Possible Cause 1: Cell Culture Conditions. Variations in glucose and glutamine concentrations in the culture medium can affect cellular metabolism and, consequently, the response to an OXPHOS inhibitor.
-
Troubleshooting Tip: Ensure consistent media formulation for all experiments. For sensitive assays, consider using galactose-containing medium, which forces cells to rely on OXPHOS for energy.[11]
-
-
Possible Cause 2: Cell Density. Cell density at the time of treatment can influence nutrient availability and cellular stress levels.
-
Troubleshooting Tip: Standardize cell seeding density and ensure a confluent monolayer is not reached during the assay period.
-
-
Possible Cause 3: Drug Stability. this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Tip: Aliquot the drug upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
Issue 2: No significant increase in ECAR observed in suspected resistant cells using Seahorse XF Analyzer.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The metabolic shift may not be apparent at sub-optimal drug concentrations or after short incubation periods.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time to induce the metabolic phenotype.
-
-
Possible Cause 2: Technical Issues with the Seahorse Assay. Improper cell seeding, incorrect normalization, or issues with the instrument can lead to unreliable data.
-
Troubleshooting Tip: Refer to the detailed Seahorse XF Cell Mito Stress Test protocol below and ensure proper cell seeding, normalization to cell number, and instrument calibration. Consult the manufacturer's troubleshooting guides for the Seahorse analyzer.[14]
-
-
Possible Cause 3: Alternative Resistance Mechanism. The resistance in your cell line may not be driven by a glycolytic switch.
-
Troubleshooting Tip: Investigate other potential resistance mechanisms. Perform Western blot analysis for EMT markers and AXL expression. Consider sequencing the MT-ND1 gene.
-
Issue 3: Difficulty in detecting AXL or EMT markers by Western blot in resistant cells.
-
Possible Cause 1: Low Protein Expression. The protein levels of these markers might be low, making them difficult to detect.
-
Troubleshooting Tip: Use a sensitive chemiluminescent substrate. Optimize the primary antibody concentration and consider longer exposure times. Ensure you are loading a sufficient amount of protein lysate.
-
-
Possible Cause 2: Poor Antibody Quality. The antibodies used may not be specific or sensitive enough.
-
Troubleshooting Tip: Use antibodies validated for Western blotting. Include positive and negative controls to verify antibody performance.
-
-
Possible Cause 3: AXL is a transmembrane protein. These proteins can be challenging to extract and resolve on a gel.
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (nM) | Reference |
| H460 | Non-Small Cell Lung | Sensitive | 1.4 | [11][16] |
| H292 | Non-Small Cell Lung | Sensitive | 1.1 | [11] |
| H292-RES | Non-Small Cell Lung | Resistant | 3.7 - 74 | [11] |
| OVCAR3 | Ovarian Cancer | Sensitive | ~1 | |
| IGROV1 | Ovarian Cancer | Less Sensitive | >10,000 | |
| MOLM-13 | Acute Myeloid Leukemia | Relatively Insensitive | >3 | [11] |
| Various AML cell lines | Acute Myeloid Leukemia | Sensitive | <3 | [11] |
| MCF7 WT | Breast Cancer | Sensitive | ~10 | [17] |
| MCF7 PalboR | Breast Cancer | Resistant | ~100 | [17] |
Table 2: Efficacy of Combination Therapies to Overcome this compound Resistance
| Combination Strategy | Cancer Model | Readout | Result | Reference |
| This compound + 2-deoxy-D-glucose (2-DG) | Chronic Lymphocytic Leukemia (CLL) | Cell Death | Significant increase in apoptosis compared to single agents. | [1][5] |
| This compound + Radiotherapy (XRT) | PD-1 Resistant NSCLC (in vivo) | Tumor Growth | Significant inhibition of tumor growth compared to control and single agents. | [9][10] |
| This compound + Radiotherapy (XRT) + anti-PD-1 | PD-1 Resistant NSCLC (in vivo) | Survival | Significantly prolonged survival and enhanced abscopal responses. | [9] |
| This compound + CB-839 (Glutaminase Inhibitor) | T-ALL PDX model | Survival | Increased survival compared to single agents. | [11] |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test for Assessing Metabolic Switching
This protocol is adapted for assessing changes in mitochondrial respiration and glycolysis in this compound sensitive versus resistant cells.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as per your experimental design)
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Sensitive and resistant cancer cell lines
Procedure:
-
Cell Seeding:
-
Seed sensitive and resistant cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Include wells for background correction (no cells).
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Treat the cells with the desired concentration of this compound or vehicle control and incubate for the desired duration (e.g., 24 hours).
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight one day prior to the assay.
-
-
Assay Preparation:
-
On the day of the assay, remove the growth medium from the cell plate and wash twice with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.
-
Load the injection ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A from the Mito Stress Test Kit.
-
-
Seahorse XF Analysis:
-
Calibrate the instrument with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR, followed by measurements after the sequential injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number.
-
Compare the basal OCR, maximal respiration, and spare respiratory capacity between sensitive and resistant cells.
-
Compare the basal and compensatory ECAR between the two cell lines. An increase in ECAR in the resistant line upon this compound treatment is indicative of a glycolytic switch.
-
Protocol 2: Western Blot Analysis of AXL and EMT Markers
This protocol provides a general framework for detecting AXL and key EMT markers.
Materials:
-
Sensitive and resistant cancer cell lines
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AXL, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control (β-actin). Compare the expression levels of AXL and EMT markers between sensitive and resistant cells.
-
Visualizations
Caption: Signaling in this compound sensitive cells.
Caption: Metabolic reprogramming in this compound resistant cells.
Caption: Workflow for investigating this compound resistance.
References
- 1. content.protocols.io [content.protocols.io]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Oxidative Phosphorylation Is a Metabolic Vulnerability in Chemotherapy-Resistant Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rondepinho.com [rondepinho.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.addgene.org [blog.addgene.org]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. Oxidative phosphorylation is a metabolic vulnerability of endocrine therapy and palbociclib resistant metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
IACS-010759 dose-limiting toxicities in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the potent and selective mitochondrial complex I inhibitor, IACS-010759, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This inhibition blocks oxidative phosphorylation (OXPHOS), leading to a reduction in cellular ATP production from this pathway.[2] Consequently, cancer cells that are highly dependent on OXPHOS for energy and biosynthesis experience energetic stress, reduced proliferation, and apoptosis.[3]
Q2: What are the known dose-limiting toxicities of this compound in preclinical models?
A2: The primary dose-limiting toxicities observed in preclinical models, particularly in mice, are peripheral neuropathy and elevated blood lactate levels.[1][4] At higher doses, a decrease in core body temperature and mortality have also been reported.[5]
Q3: Is there a therapeutic window for this compound in preclinical models?
A3: Yes, a narrow therapeutic window has been observed. Efficacious antitumor doses have been identified that are initially well-tolerated in some preclinical models.[1][3] However, escalation to higher doses to achieve greater efficacy can lead to the onset of dose-limiting toxicities, particularly neurotoxicity.[1] Careful dose-finding studies are crucial for each specific preclinical model.
Q4: How does this compound affect cellular metabolism beyond OXPHOS inhibition?
A4: Inhibition of OXPHOS by this compound often leads to a compensatory increase in glycolysis to maintain cellular energy levels.[1][6] This metabolic reprogramming is a key aspect to consider in experimental design. In some cancer models, the inhibition of Complex I also leads to reduced aspartate production, which can impair nucleotide biosynthesis.[3]
Q5: What is the impact of this compound on the AMPK/mTOR signaling pathway?
A5: By inducing cellular energy stress (increasing the AMP:ATP ratio), this compound can lead to the activation of AMP-activated protein kinase (AMPK).[7] Activated AMPK can then phosphorylate and inhibit components of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Possible Cause | Troubleshooting Step |
| Dose too high | Review the dose-response data for your specific preclinical model. Consider that the maximum tolerated dose (MTD) can vary between different strains and cancer models. Start with lower doses and escalate cautiously. The 25 mg/kg dose was not tolerated in a neuroblastoma xenograft model.[3] |
| Rapid onset of toxicity | For initial studies, consider intermittent dosing schedules rather than daily administration to allow for recovery and reduce cumulative toxicity. |
| Off-target effects | While this compound is selective, ensure that the observed phenotype is consistent with on-target Complex I inhibition. Measure pharmacodynamic markers such as plasma lactate or perform metabolic profiling. |
Issue 2: Inconsistent or Lack of Antitumor Efficacy
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure | Verify the pharmacokinetic profile of this compound in your model. Ensure that the dosing regimen achieves and maintains plasma concentrations sufficient for target engagement. |
| Metabolic Plasticity of Tumor Cells | The tumor model may be relying on glycolysis for survival, rendering it less sensitive to an OXPHOS inhibitor. Assess the baseline metabolic profile of your cancer cells. Consider combination therapies that also target glycolysis. |
| Incorrect Preclinical Model | This compound is most effective in tumors highly dependent on OXPHOS. Confirm the metabolic phenotype of your chosen cancer model. |
Issue 3: Difficulty in Assessing Neurotoxicity
| Possible Cause | Troubleshooting Step |
| Subtle Behavioral Changes | Utilize sensitive and quantitative methods to assess peripheral neuropathy. The von Frey test for mechanical allodynia is a standard and effective method.[4] |
| Lack of a Clear Readout | Combine behavioral tests with histological analysis of nerve tissue (e.g., dorsal root ganglia) to look for signs of neuronal damage or demyelination. |
| Timing of Assessment | Neurotoxicity may develop over time with repeated dosing. Ensure that assessments are conducted at multiple time points throughout the study. |
Quantitative Data from Preclinical Studies
Table 1: this compound Dose-Response and Observed Toxicities in Mouse Models
| Dose (mg/kg) | Preclinical Model | Efficacy Outcome | Observed Toxicities | Reference |
| 5 or 10 | NB-1 Neuroblastoma Xenograft | Tumor regression | Minimal body weight loss | [3] |
| 25 | NB-1 Neuroblastoma Xenograft | Not tolerated | Significant body weight loss | [3] |
| 0.1, 0.3, 1.0, 5.0 | NSG Mice | Dose-dependent increase in plasma concentration | Dose-dependent increase in mechanical sensitivity (peripheral neuropathy) | [4] |
| 5 | DLBCL Xenograft | - | Significant increase in plasma lactate |
Experimental Protocols
Protocol 1: Assessment of Peripheral Neuropathy (Mechanical Allodynia)
Objective: To quantify mechanical sensitivity in the hind paws of mice as an indicator of peripheral neuropathy.
Materials:
-
Von Frey filaments of varying calibrated forces (e.g., Stoelting Co.)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate mice to the testing environment by placing them in the chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin with a von Frey filament near the middle of the force range (e.g., 0.4 g).
-
Apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is defined as a sharp withdrawal of the paw, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% withdrawal threshold. If the mouse withdraws its paw, use a weaker filament for the next trial. If there is no response, use a stronger filament.
-
Continue this pattern for a predetermined number of trials after the first crossover of response.
-
Calculate the 50% paw withdrawal threshold using the formula described by Dixon or a commercially available software package.
-
Perform baseline measurements before initiating treatment and at regular intervals during the treatment period.
Protocol 2: Measurement of Plasma Lactate
Objective: To quantify the concentration of lactate in mouse plasma as a pharmacodynamic marker of OXPHOS inhibition.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA or heparin) and a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).
-
Centrifuge
-
Lactate assay kit (colorimetric or fluorometric, e.g., from Sigma-Aldrich, Abcam)
-
Microplate reader
Procedure:
-
Collect blood from mice via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) directly into the prepared collection tubes.
-
Immediately place the blood on ice to minimize ex vivo glycolysis.[9]
-
Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Perform the lactate assay according to the manufacturer's instructions. This typically involves:
-
Preparing a standard curve with the provided lactate standard.
-
Adding plasma samples and standards to a 96-well plate.
-
Adding the reaction mix containing lactate oxidase and a probe.
-
Incubating the plate for the recommended time (e.g., 30 minutes) at room temperature, protected from light.
-
Measuring the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
Calculate the lactate concentration in the plasma samples by comparing their readings to the standard curve.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for toxicity assessment.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rondepinho.com [rondepinho.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preanalytical handling of samples for measurement of plasma lactate in HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Neurotoxicity Associated with IACS-010759
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the neurotoxicity associated with the experimental compound IACS-010759.
Introduction to this compound and Associated Neurotoxicity
This compound is a potent and selective inhibitor of mitochondrial complex I of the electron transport chain.[1][2] While it has shown promise in preclinical cancer models, clinical trials were ultimately discontinued due to a narrow therapeutic window and dose-limiting toxicities, most notably peripheral neuropathy.[3][4] Preclinical studies in mice have confirmed that this compound can induce behavioral and physiological signs of peripheral neuropathy.[3][5] This guide provides practical information for researchers to monitor, manage, and potentially mitigate this neurotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that selectively targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] By inhibiting Complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production and inducing energetic stress in cells highly dependent on this metabolic pathway.[3]
Q2: What are the known neurotoxic side effects of this compound?
A2: The primary neurotoxic side effect observed in both clinical trials and preclinical studies is peripheral neuropathy.[3][4] Symptoms can include sensory changes and motor impairments.[3] In clinical trials, peripheral neuropathy was a dose-limiting toxicity.[4]
Q3: Is the neurotoxicity observed with this compound reversible?
A3: The reversibility of this compound-induced peripheral neuropathy has not been definitively established in the available literature. As with other drug-induced peripheral neuropathies, the potential for recovery may depend on the severity of the nerve damage and the duration of exposure.
Q4: Are there any known strategies to mitigate the neurotoxicity of this compound?
A4: Yes, preclinical studies have shown that co-administration of a histone deacetylase 6 (HDAC6) inhibitor, such as ACY-1215 (Ricolinostat), can minimize the behavioral and physiological signs of this compound-induced peripheral neuropathy in mice.[3]
Troubleshooting Guide for In Vivo Experiments
This guide is intended to help researchers identify and manage neurotoxicity when using this compound in animal models, primarily mice.
| Observed Issue | Potential Cause | Recommended Action |
| Signs of mechanical allodynia (e.g., paw withdrawal to non-noxious stimuli). | Onset of peripheral neuropathy due to this compound administration. | 1. Confirm with quantitative testing: Use the von Frey test to determine the mechanical withdrawal threshold. 2. Consider dose reduction: If the neurotoxicity is severe, a reduction in the this compound dose may be necessary. 3. Implement mitigation strategy: Consider co-administration with an HDAC6 inhibitor like ACY-1215.[3] |
| Impaired motor coordination (e.g., difficulty on the rotarod). | This compound-induced motor neuropathy or sensorimotor deficits. | 1. Quantify the deficit: Use the rotarod test to measure latency to fall. 2. Assess nerve function: Perform nerve conduction velocity (NCV) studies to evaluate motor nerve health. 3. Histopathological analysis: At the end of the study, consider sciatic nerve histology to assess for axonal degeneration or demyelination. |
| General signs of distress or reduced mobility in treated animals. | Could be related to systemic toxicity or severe neuropathy. | 1. Monitor animal welfare closely: Ensure compliance with all institutional animal care and use guidelines. 2. Rule out other causes: Assess for other signs of toxicity such as weight loss or changes in food and water intake. 3. Consult with a veterinarian: If signs of distress are significant, veterinary consultation is recommended. |
Quantitative Data from Clinical and Preclinical Studies
Table 1: Summary of this compound Dosing and Neurotoxicity in a Phase I Solid Tumor Trial (NCT03291938)
| Dose Level (DL) | This compound Dosing Regimen | Number of Patients with Peripheral Neuropathy (Grade 1-2) | Number of Patients with Peripheral Neuropathy (Grade ≥3) |
| DL1 | 2mg QD (7 days induction) / 0.5mg QW (maintenance) | Data not specified | 0 |
| DL2 | 2.5mg QD (7 days induction) / 1mg QW (maintenance) | Data not specified | 0 |
| DL3 | 3mg QD (7 days induction) / 3mg QW (maintenance) | Data not specified | 1 |
| DL4 | 2.5mg QD (7 days induction) / 2.5mg BIW (maintenance) | Data not specified | 1 |
| DL5 | 2mg QD (7 days induction) / 2mg BIW (maintenance) | Data not specified | 0 |
| Total | 4 | 1 |
Data extracted from a 2019 ASCO meeting abstract.[6] QD: once daily, QW: once weekly, BIW: twice weekly.
Table 2: Preclinical Dosing for this compound and ACY-1215 in Mice
| Compound | Dose | Vehicle | Administration |
| This compound | 0.3 or 1.0 mg/kg | Not specified | Oral gavage |
| ACY-1215 (Ricolinostat) | 30 mg/kg | 10% DMSO, 30% Propylene glycol, 60% PEG-300 | Oral gavage[7] |
This dosing information is based on a study investigating the mitigation of this compound-induced neurotoxicity.[3]
Experimental Protocols
Protocol 1: In Vivo Assessment of Peripheral Neuropathy in Mice
1.1. Mechanical Allodynia (von Frey Test)
-
Acclimation: Place mice in individual compartments on an elevated wire mesh platform and allow them to acclimate for at least 60 minutes.[8]
-
Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until the filament bends.
-
Response: A positive response is a brisk withdrawal or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold.[8]
1.2. Motor Coordination (Rotarod Test)
-
Apparatus: Use a commercially available rotarod apparatus for mice.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.[9]
-
Procedure: Place the mouse on the rotating rod. The test can be performed at a fixed speed or with accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[9][10]
-
Measurement: Record the latency to fall from the rod.[9] Perform multiple trials with an inter-trial interval of at least 15 minutes.
1.3. Nerve Conduction Velocity (NCV)
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).[11][12]
-
Temperature Control: Maintain the animal's body temperature at 37°C using a heating pad.[13]
-
Electrode Placement: Place stimulating electrodes at the sciatic notch and the ankle. Place recording electrodes in the intrinsic foot muscles.[11]
-
Stimulation and Recording: Deliver a supramaximal stimulus at both locations and record the compound muscle action potentials (CMAPs).
-
Calculation: NCV (m/s) = Distance between stimulating electrodes (m) / (Proximal latency - Distal latency) (s).
1.4. Histopathology of the Sciatic Nerve
-
Tissue Collection: At the end of the study, perfuse the animal with saline followed by 4% paraformaldehyde. Dissect the sciatic nerves.
-
Fixation and Processing: Post-fix the nerves in 10% neutral buffered formalin or a glutaraldehyde solution, then process for paraffin or resin embedding.
-
Staining: Stain 4-5 µm thick sections with Hematoxylin and Eosin (H&E) to assess general morphology and with specific stains like Luxol Fast Blue for myelin.
-
Analysis: Examine for signs of axonal degeneration, demyelination, and inflammation.
Protocol 2: Mitigation of Neurotoxicity with an HDAC6 Inhibitor
-
Compound Preparation:
-
This compound: Prepare a solution for oral gavage at the desired concentration.
-
ACY-1215 (Ricolinostat): Dissolve in a vehicle of 10% DMSO, 30% Propylene glycol, and 60% PEG-300 to a concentration of 30 mg/kg.[7]
-
-
Administration Schedule: In the preclinical study, this compound (0.3 or 1.0 mg/kg) and ACY-1215 (30 mg/kg) were co-administered for two weeks on a 5-days-on/2-days-off schedule. The exact timing of co-administration (simultaneous or sequential) on the dosing days is not specified in the primary reference, but simultaneous or closely timed administration is a common practice in such studies.
-
Assessment: Perform behavioral and physiological assessments of peripheral neuropathy (as described in Protocol 1) 4 days after the last dose.
Protocol 3: In Vitro Neurotoxicity Assessment using Dorsal Root Ganglion (DRG) Neurons
-
DRG Dissection and Culture:
-
Dissect DRGs from embryonic or neonatal mice or rats.[9]
-
Digest the ganglia with enzymes such as collagenase and dispase to obtain a single-cell suspension.[9]
-
Plate the dissociated neurons on coverslips coated with poly-D-lysine and laminin.[1]
-
Culture the neurons in a suitable neurobasal medium supplemented with growth factors like NGF.[10]
-
-
This compound Treatment:
-
After allowing the neurons to establish neurites (typically 48-72 hours), replace the medium with fresh medium containing various concentrations of this compound.[1]
-
-
Neurite Outgrowth Assay:
-
After a set incubation period (e.g., 24-48 hours), fix the cells.
-
Perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin).
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify neurite length and branching using appropriate software (e.g., ImageJ/Fiji).
-
-
Cell Viability Assay:
-
Assess cell viability using assays such as MTT, MTS, or live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Signaling Pathways and Experimental Workflows
References
- 1. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rondepinho.com [rondepinho.com]
- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Axonal Degeneration Is Mediated by the Mitochondrial Permeability Transition Pore | Journal of Neuroscience [jneurosci.org]
- 7. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial inhibition of mitochondrial complex I ameliorates Alzheimer’s disease pathology and cognition in APP/PS1 female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worthington-biochem.com [worthington-biochem.com]
- 13. An Efficient Method for Dorsal Root Ganglia Neurons Purification with a One-Time Anti-Mitotic Reagent Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compensatory Glycolysis as a Resistance Mechanism to IACS-010759
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of IACS-010759 and encountering compensatory glycolysis as a resistance mechanism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2] Its primary mechanism of action is the inhibition of oxidative phosphorylation (OXPHOS), leading to a decrease in cellular respiration and ATP production.[1][3] This selectively targets cancer cells that are highly dependent on OXPHOS for their energy and biosynthetic needs.[2][4]
Q2: What is "compensatory glycolysis" in the context of this compound treatment?
A2: Compensatory glycolysis is a key resistance mechanism that cancer cells employ in response to OXPHOS inhibition by this compound.[3][5] When mitochondrial respiration is blocked, cells can adapt by upregulating glycolysis to generate ATP and maintain cellular energy homeostasis.[6] This metabolic shift is often characterized by an increase in glucose uptake and lactate production.[3][7]
Q3: How can I determine if my cells are exhibiting compensatory glycolysis after this compound treatment?
A3: A common method is to measure the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. A significant decrease in OCR and a concurrent increase in ECAR upon this compound treatment are indicative of a shift from OXPHOS to glycolysis.[1][3] Additionally, monitoring lactate levels in the culture medium can confirm increased glycolytic flux.[8]
Q4: My cells are resistant to this compound. What are the potential strategies to overcome this resistance?
A4: Since compensatory glycolysis is a major resistance mechanism, a primary strategy is the co-administration of a glycolysis inhibitor.[3] The use of agents like 2-deoxy-D-glucose (2-DG) in combination with this compound has been shown to effectively inhibit both OXPHOS and glycolysis, leading to enhanced cancer cell death.[3][5] Another approach is to culture cells in low-glucose conditions to limit the fuel for glycolysis.[3]
Q5: What are the expected downstream metabolic consequences of this compound treatment?
A5: Beyond the shift to glycolysis, this compound treatment can lead to several other metabolic changes. These include a reduction in intracellular ribonucleotide triphosphate pools (ATP, GTP, CTP, UTP), which can impair DNA and RNA synthesis.[3][9] It can also lead to decreased levels of aspartate, a key precursor for nucleotide biosynthesis.[8] In some models, an increased reliance on glutamine metabolism for fueling the TCA cycle has been observed.[7][9]
Troubleshooting Guides
Issue 1: Inconsistent or minimal reduction in cell viability with this compound.
-
Possible Cause 1: Compensatory Glycolysis.
-
Troubleshooting Step: Measure OCR and ECAR to assess metabolic phenotype. A high ECAR may indicate reliance on glycolysis.
-
Solution: Combine this compound with a glycolysis inhibitor (e.g., 2-DG) or use low-glucose media.[3]
-
-
Possible Cause 2: Intrinsic Resistance.
-
Troubleshooting Step: Sequence the MT-ND1 gene, which encodes a subunit of Complex I. Mutations in this gene can confer resistance.[6]
-
Solution: If a resistance mutation is present, consider alternative therapeutic strategies.
-
-
Possible Cause 3: Suboptimal Drug Concentration or Exposure.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Ensure the drug is not degraded in your culture medium over the course of the experiment.
-
Solution: Adjust the concentration and/or frequency of this compound administration.
-
Issue 2: Unexpected or variable changes in OCR and ECAR measurements.
-
Possible Cause 1: Cell Seeding Density.
-
Troubleshooting Step: Ensure a consistent and optimal cell seeding density for your Seahorse XF plates. Over- or under-confluent wells can lead to variable metabolic rates.
-
Solution: Perform a cell titration experiment to determine the optimal cell number for your cell type.
-
-
Possible Cause 2: Reagent Preparation and Injection.
-
Troubleshooting Step: Verify the concentrations and preparation of all injected compounds (this compound, oligomycin, FCCP, rotenone/antimycin A). Ensure proper functioning of the injector ports.
-
Solution: Prepare fresh reagents and calibrate the Seahorse XF Analyzer according to the manufacturer's protocol.
-
-
Possible Cause 3: Cell Health.
-
Troubleshooting Step: Visually inspect cells for signs of stress or death before and after the assay.
-
Solution: Use healthy, actively dividing cells for metabolic assays.
-
Data Presentation
Table 1: Summary of Expected Metabolic Changes with this compound Treatment
| Parameter | Expected Change in Sensitive Cells | Expected Change in Resistant Cells (Compensatory Glycolysis) | Reference |
| Oxygen Consumption Rate (OCR) | Significant Decrease | Significant Decrease | [3] |
| Extracellular Acidification Rate (ECAR) | Minimal Change or Slight Increase | Significant Increase | [1] |
| ATP Levels | Significant Decrease | Partial or No Decrease | [3] |
| Lactate Production | Minimal Change | Significant Increase | [8] |
| Cell Viability | Significant Decrease | Minimal Decrease | [3] |
Experimental Protocols
Protocol 1: Assessment of Metabolic Shift using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Seahorse XF Assay: Load the prepared cell plate into the Seahorse XF Analyzer. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Analyze the OCR and ECAR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, as well as basal glycolysis.
Protocol 2: Overcoming Resistance with Combination Therapy
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Combination Treatment: Treat cells with a matrix of this compound and 2-deoxy-D-glucose (2-DG) concentrations, including single-agent controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, CellTiter-Glo, or crystal violet staining.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Analyze the data for synergistic, additive, or antagonistic effects using software such as CompuSyn.
Mandatory Visualizations
References
- 1. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cancer’s Metabolic Vulnerability with IACS-10759, a Small Molecule Drug | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. rondepinho.com [rondepinho.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
IACS-010759 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IACS-010759 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3][4] This inhibition blocks oxidative phosphorylation (OXPHOS), leading to a decrease in mitochondrial ATP production.[3][5]
Q2: I'm observing a significant increase in lactate production in my cell culture after treatment with this compound. Is this a known off-target effect?
This is a well-documented downstream effect of this compound's on-target activity. By inhibiting mitochondrial respiration, this compound forces cells to rely more heavily on glycolysis for ATP production.[3] A byproduct of this metabolic shift is the increased conversion of pyruvate to lactate, leading to acidification of the extracellular medium.[6]
Q3: My cells are showing signs of neurotoxicity after this compound treatment. Is this expected?
Yes, neurotoxicity is a significant concern with this compound and a primary reason for the discontinuation of its clinical trials.[7][8] Observed neurotoxic effects include peripheral neuropathy and visual changes.[7][9] Therefore, it is crucial to monitor for neurotoxic phenotypes in your cellular models, especially those of neuronal origin.
Q4: I've noticed a decrease in cell proliferation, but not widespread cell death. Is this consistent with the compound's mechanism?
In some cell types, such as chronic lymphocytic leukemia (CLL) cells, this compound has been shown to cause minimal cell death but does inhibit proliferation.[1][3] This is often attributed to the cell's ability to compensate for the loss of OXPHOS by upregulating glycolysis.[3] However, in other cancer models, such as brain cancer and acute myeloid leukemia (AML), this compound can induce apoptosis.[1] The cellular outcome is context-dependent.
Q5: How does this compound affect cellular signaling pathways?
A key signaling event following this compound treatment is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The inhibition of ATP production leads to an increased AMP:ATP ratio, which activates AMPK. Activated AMPK can then suppress the mTOR pathway, a key regulator of cell growth and proliferation.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability Despite OXPHOS Inhibition
| Potential Cause | Troubleshooting Step |
| Compensatory Glycolysis: Cells are upregulating glycolysis to survive. | - Measure the extracellular acidification rate (ECAR) to confirm increased glycolysis. - Consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), to induce cell death.[3] |
| Incorrect Dosing: The concentration of this compound may be too low. | - Perform a dose-response curve to determine the optimal concentration for your cell line. Effective concentrations in vitro can range from 1 nM to 50 nM.[5] |
| Metabolic Plasticity: Your cell model may not be highly dependent on OXPHOS. | - Characterize the baseline metabolic profile of your cells (OXPHOS vs. glycolysis). Cells with high baseline OXPHOS are more likely to be sensitive. |
Issue 2: Difficulty in Detecting AMPK Activation
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody: The primary antibody for phosphorylated AMPK (p-AMPK) may not be effective. | - Use a well-validated antibody for p-AMPK (Thr172). - Include a positive control (e.g., cells treated with AICAR) to ensure the antibody is working. |
| Timing of Lysate Collection: AMPK activation is an early event. | - Perform a time-course experiment to determine the peak of AMPK phosphorylation. |
| Insufficient Protein Loading: The amount of protein in your Western blot may be too low. | - Ensure you are loading an adequate amount of protein (typically 20-30 µg) per lane. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (OXPHOS Inhibition) | General | < 10 nM | [1] |
| EC50 (Cell Viability) | Various Cancer Cell Lines | 1 nM - 50 nM | [5] |
| ATP Concentration Decrease (24h) | CLL Cells | From ~2775 µM to ~1652 µM | [3] |
| ATP Concentration Decrease (48h) | CLL Cells | From ~2124 µM to ~943 µM | [3] |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
This protocol is adapted for use with a Seahorse XF Analyzer to assess the metabolic effects of this compound.
Materials:
-
Seahorse XF Cell Culture Microplates
-
This compound stock solution (in DMSO)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Cell line of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Compound Preparation: Prepare a working solution of this compound in the Seahorse XF Base Medium. Also, prepare the mitochondrial stress test compounds.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with the pre-warmed Seahorse XF Base Medium containing the appropriate supplements.
-
Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
Assay Execution:
-
Load the hydrated sensor cartridge with this compound and the mitochondrial stress test compounds.
-
Place the cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibration plate with the cell plate.
-
Run the assay, measuring baseline OCR and ECAR before and after the injection of this compound and the mitochondrial stress test compounds.
-
Protocol 2: Western Blot for AMPK Activation
Materials:
-
Cell line of interest
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-AMPKα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AMPKα to normalize for protein loading.
Visualizations
Caption: On-target effect of this compound on mitochondrial Complex I.
Caption: Downstream cellular effects of this compound treatment.
Caption: Workflow for assessing metabolic changes with this compound.
References
- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Extracellular Acidification Rate Test [bio-protocol.org]
- 4. Measurements of oxygen consumption rate (OCR) [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. 2.7. Oxygen Consumption Rate (OCR)—Seahorse Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the therapeutic index of IACS-010759
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IACS-010759.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly High In Vitro Cytotoxicity in Normal Cells | Off-target effects at high concentrations. Cellular model highly dependent on OXPHOS. | Confirm the on-target activity by measuring the oxygen consumption rate (OCR). Titrate this compound to determine the lowest effective concentration. Compare the IC50 value in your normal cell line to cancer cell lines to assess the therapeutic window. Preclinical data suggests minimal effects on the viability of bone marrow cells from healthy subjects[1]. |
| Lack of Efficacy in Cancer Cell Lines | The cancer cell line may not be dependent on OXPHOS for survival. Development of resistance. | Screen a panel of cancer cell lines to identify those sensitive to this compound. Assess the metabolic phenotype of your cell line; cells with high baseline OCR are more likely to be sensitive. Consider combination therapies to overcome resistance (see FAQs). |
| High Levels of Lactate in Culture Medium or Plasma | A compensatory shift to glycolysis upon OXPHOS inhibition.[2][3][4] | This is an expected on-target effect.[2] Consider combining this compound with a glycolysis inhibitor like 2-deoxy-D-glucose (2-dG) or an MCT1 inhibitor like AZD3965 to counteract this effect and potentially enhance anti-tumor activity.[5][6][7] |
| In Vivo Neurotoxicity (e.g., peripheral neuropathy) | Mechanism-based toxicity due to OXPHOS inhibition in neuronal cells.[2][8] | Consider co-administration with an HDAC6 inhibitor such as ACY-1215 (Ricolinostat), which has been shown to mitigate this compound-induced peripheral neuropathy in preclinical models.[2][8] Monitor for behavioral changes indicative of neuropathy (see Experimental Protocols). |
| Variable or Inconsistent Results | Issues with compound stability or experimental setup. | Ensure proper storage and handling of this compound. Verify the accuracy of concentration calculations and dilutions. Standardize all experimental conditions, including cell seeding density and incubation times. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][4] By inhibiting Complex I, this compound blocks oxidative phosphorylation (OXPHOS), leading to decreased ATP production and disruption of metabolic pathways that are critical for the proliferation and survival of cancer cells dependent on mitochondrial respiration.[4]
2. Why does this compound have a narrow therapeutic index?
The narrow therapeutic index of this compound is primarily due to its on-target inhibition of OXPHOS in both cancer and normal cells.[2][8] While many cancer cells are highly dependent on OXPHOS, some normal tissues, particularly the nervous system, also rely on this pathway for their high energy demands. This leads to dose-limiting toxicities, most notably neurotoxicity and elevated blood lactate, at exposures required for anti-tumor efficacy.[2][8]
3. What are the known dose-limiting toxicities of this compound?
Phase I clinical trials with this compound were discontinued due to a narrow therapeutic index with emergent dose-limiting toxicities, which included:
-
Elevated blood lactate: A direct consequence of the metabolic shift from OXPHOS to glycolysis.[2][3][4]
4. How can the therapeutic index of this compound be improved?
Several preclinical strategies have shown promise in improving the therapeutic index of this compound:
-
Combination with HDAC6 Inhibitors: Co-administration with the HDAC6 inhibitor ACY-1215 (Ricolinostat) has been demonstrated to mitigate this compound-induced peripheral neuropathy in mouse models.[2][8][9]
-
Combination with Glycolysis Inhibitors: For cancer cells that exhibit a compensatory upregulation of glycolysis upon OXPHOS inhibition, combining this compound with a glycolysis inhibitor like 2-deoxy-D-glucose (2-dG) can lead to synergistic cell death.[5]
-
Combination with MCT1 Inhibitors: In diffuse large B-cell lymphoma (DLBCL) models, the combination of this compound with the monocarboxylate transporter 1 (MCT1) inhibitor AZD3965 has shown synergistic anti-tumor activity.[6][7]
-
Combination with Radiotherapy and Immunotherapy: In non-small cell lung cancer (NSCLC) models, combining this compound with radiotherapy has been shown to overcome resistance to anti-PD-1 immunotherapy.[10][11]
5. What is the in vitro potency of this compound in different cell lines?
This compound is a potent inhibitor of OXPHOS with IC50 values in the low nanomolar range in sensitive cancer cell lines.
| Cell Line Type | Reported IC50 / EC50 | Reference |
| General Cancer Cell Lines | IC50 < 10 nM | [12] |
| H460 (lung cancer) | IC50 = 1.4 nM | [13] |
| Mouse Cell Lines (average) | IC50 = 5.6 nM | [13] |
| Rat Cell Lines | IC50 = 12.2 nM | [13] |
| Cynomolgus Monkey Cell Lines | IC50 = 8.7 nM | [13] |
| Primary AML | EC50 = 1-50 nM | [14] |
Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a general workflow for measuring the Oxygen Consumption Rate (OCR) in cancer cells treated with this compound.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound for the specified duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates and incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Place the cell plate in the Seahorse XF Analyzer and perform the Mito Stress Test assay.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
In Vitro Lactate Measurement
This protocol describes a colorimetric assay to measure lactate concentration in cell culture supernatant.
Materials:
-
Lactate Assay Kit (colorimetric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatant from cells treated with this compound and control cells.
-
Standard Curve Preparation: Prepare a series of lactate standards according to the manufacturer's instructions.
-
Assay Reaction: Add the samples and standards to a 96-well plate. Add the reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
In Vivo Assessment of Peripheral Neuropathy (Von Frey Test)
This protocol outlines the von Frey test to assess mechanical allodynia in mice treated with this compound.
Materials:
-
Von Frey filaments of varying forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatization: Place the mice in individual testing chambers on the elevated wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[15]
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend.[15][16]
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next lighter filament. If there is no response, use the next heavier filament.[15]
-
Data Recording: Record the pattern of responses and calculate the 50% withdrawal threshold.
Combination Therapy Protocols (Examples)
-
This compound and HDAC6 Inhibitor (ACY-1215) for Neurotoxicity: In mouse models, ACY-1215 has been administered at 30 mg/kg via oral gavage.[9]
-
This compound and Glycolysis Inhibitor (2-dG) in CLL: In vitro studies in Chronic Lymphocytic Leukemia (CLL) cells have used 100 nM this compound in combination with 5 mM 2-dG.[5]
-
This compound and MCT1 Inhibitor (AZD3965) in DLBCL: In vitro studies in Diffuse Large B-cell Lymphoma (DLBCL) cell lines have used 10 nM of both this compound and AZD3965.[14] In vivo, a combination of 5 mg/kg this compound and 100 mg/kg AZD3965 has been used.[7]
-
This compound and Radiotherapy in NSCLC: In a PD-1-resistant mouse model of Non-Small Cell Lung Cancer (NSCLC), synergistic effects were observed with 5 nM this compound and 6 Gy of radiation, and with 15 nM this compound and 2, 4, or 6 Gy of radiation in vitro.[11][17]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous targeting of glycolysis and oxidative phosphorylation as a therapeutic strategy to treat diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in IACS-010759 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IACS-010759. The information is designed to address common issues and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cells are showing inconsistent responses to this compound treatment. What are the potential causes?
Inconsistent results with this compound can stem from several factors, ranging from experimental setup to the inherent biology of the cell models used.
Troubleshooting Guide:
-
Cell Line Authenticity and Passage Number:
-
Verify Cell Line Identity: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling.
-
Monitor Passage Number: High passage numbers can lead to genetic drift and altered metabolic phenotypes. It is advisable to use cells within a consistent and low passage range.
-
-
Compound Stability and Handling:
-
Proper Storage: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[1] For short-term storage, -20°C is viable for up to one month.[1]
-
Fresh Preparation: Prepare fresh working solutions from a stock for each experiment to avoid degradation. Moisture-absorbing DMSO can reduce solubility.[1]
-
-
Culture Conditions:
-
Glucose Concentration: this compound inhibits oxidative phosphorylation (OXPHOS), forcing cells to rely more on glycolysis.[2][3] Variations in glucose concentration in the culture media can significantly impact cellular response. Ensure consistent glucose levels across experiments. Low-glucose conditions can sensitize cells to this compound.[2][3]
-
Serum Variability: Different batches of fetal bovine serum (FBS) can have varying levels of growth factors and metabolites, which may influence cellular metabolism and drug response.
-
FAQ 2: I am observing a decrease in Oxygen Consumption Rate (OCR), but little to no cell death. Is this expected?
Yes, this is a frequently observed phenomenon with this compound treatment in certain cell types, such as chronic lymphocytic leukemia (CLL) cells.[2][4][5]
Explanation:
This compound is a potent inhibitor of mitochondrial complex I, leading to a rapid decrease in OCR.[1][2] However, many cancer cells can compensate for the loss of OXPHOS by upregulating glycolysis, as indicated by an increase in the extracellular acidification rate (ECAR).[1][2] This metabolic plasticity allows the cells to maintain energy production and survive, at least in the short term.
Troubleshooting & Experimental Considerations:
-
Measure ECAR: To confirm a metabolic switch to glycolysis, measure the ECAR alongside OCR using a metabolic analyzer.
-
Combination Therapy: To induce cell death, consider co-treatment with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG).[2][3] This dual targeting of both major energy pathways can be more effective.
-
Time-Course Experiments: Cell death may be a delayed effect. Extend the duration of your experiment (e.g., 48 to 72 hours) to observe potential late-onset apoptosis.
FAQ 3: My in vivo experiments are showing toxicity at doses that were effective in preclinical models. Why is this happening?
This compound has a narrow therapeutic index, and dose-limiting toxicities have been a significant challenge in clinical trials, leading to their discontinuation.[6][7][8]
Common Toxicities:
-
Elevated Blood Lactate and Lactic Acidosis: Inhibition of OXPHOS leads to a systemic shift towards anaerobic glycolysis, resulting in the accumulation of lactate.[6][7]
-
Neurotoxicity: Peripheral neuropathy has been reported as a significant adverse event.[6][8][9]
Troubleshooting and Mitigation Strategies:
-
Dose Optimization: Carefully titrate the dose of this compound to find a balance between anti-tumor efficacy and acceptable toxicity.
-
Intermittent Dosing: Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery from metabolic stress.[6]
-
Monitor Biomarkers: Regularly monitor blood lactate levels in animal models.
-
Combination with HDAC6 Inhibitors: Co-administration with a histone deacetylase 6 (HDAC6) inhibitor has been shown to mitigate peripheral neuropathy in mice.[6][8]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Types/Conditions | Reference |
| IC50 (OXPHOS Inhibition) | < 10 nM | General | [1] |
| Effective Concentration (OCR Inhibition) | 30 - 100 nM | CLL, T-ALL cells | [1][2][10] |
| Treatment Duration (In Vitro) | 24 - 72 hours | Various cell lines | [1][4] |
Table 2: In Vivo Dosing and Administration (Mouse Models)
| Dose | Administration Route | Dosing Schedule | Model | Reference |
| 5 mg/kg | Oral Gavage | Once daily (5 days on, 2 days off) | AML | [6] |
| 0.5 - 5 mg/kg | Oral Gavage | Varies | DLBCL Xenografts | [11] |
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
This protocol outlines the general steps for assessing the metabolic effects of this compound using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolysis stress test reagents (e.g., glucose, oligomycin, 2-DG)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the calibration solution.
-
Mitochondrial Stress Test:
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Run the assay to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Glycolysis Stress Test:
-
Load the sensor cartridge with glucose, oligomycin, and 2-DG.
-
Run the assay to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis: Normalize the data to cell number or protein concentration. Analyze the changes in OCR and ECAR in response to this compound treatment.
Visualizations
Signaling Pathway
Caption: this compound inhibits Complex I, leading to decreased OXPHOS and compensatory glycolysis.
Experimental Workflow
Caption: A generalized workflow for conducting experiments with this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mitochondrial oxidative phosphorylation: lessons, advantages, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Simultaneous targeting of glycolysis and oxidative phosphorylation as a therapeutic strategy to treat diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the narrow therapeutic window of IACS-010759
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IACS-010759. The information provided is intended to help address challenges related to the narrow therapeutic window of this potent oxidative phosphorylation (OXPHOS) inhibitor.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2][3][4] By binding to the ND1 subunit, it blocks the conversion of NADH to NAD+, thereby inhibiting OXPHOS.[1] This leads to a reduction in ATP production, energetic stress, and decreased aspartate production, which impairs nucleotide biosynthesis in cancer cells dependent on OXPHOS.[1][5]
Q2: What are the known dose-limiting toxicities of this compound?
A2: Clinical trials with this compound were discontinued due to a narrow therapeutic window and emergent dose-limiting toxicities.[1][2] The primary toxicities observed in patients were elevated blood lactate (lactic acidosis) and neurotoxicity, including peripheral neuropathy, nausea, and vomiting.[1][2][6] These on-target toxicities obstructed efforts to maintain therapeutically effective plasma concentrations of the drug.[1]
Q3: Why does this compound cause elevated blood lactate?
A3: Inhibition of OXPHOS by this compound forces cells to rely more heavily on glycolysis for ATP production. This metabolic shift, known as the Pasteur effect, results in an increased conversion of pyruvate to lactate, which is then released into the bloodstream, leading to elevated plasma lactate levels.[1][5]
Q4: What are potential resistance mechanisms to this compound?
A4: Resistance to this compound can develop through compensatory metabolic adaptations. In patients with Acute Myeloid Leukemia (AML), evidence suggested a compensatory increase in mitochondria in blast cells.[1] Additionally, some cancer cells can upregulate glycolysis to counteract the inhibition of OXPHOS, thereby mitigating the energy deficit and surviving the treatment.[7][8]
II. Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High level of in vitro cytotoxicity in non-cancerous cell lines. | Off-target effects or high dependency of the specific cell line on OXPHOS. | - Confirm the on-target effect by measuring the oxygen consumption rate (OCR). - Use cell lines with known metabolic phenotypes (e.g., glycolytic vs. oxidative). - Titrate the concentration of this compound to determine the minimal effective dose. |
| Inconsistent anti-tumor effects in vivo. | - Poor oral bioavailability in the specific animal model. - Rapid development of metabolic resistance. - Insufficient target engagement due to toxicity-limited dosing. | - Monitor plasma drug concentrations to ensure adequate exposure. - Consider combination therapies to prevent metabolic escape (see Section III). - Evaluate pharmacodynamic markers of target inhibition in tumor tissue. |
| Observed neurotoxicity in animal models. | On-target inhibition of OXPHOS in neuronal tissues. | A preclinical study in mice showed that co-administration of a histone deacetylase 6 (HDAC6) inhibitor could mitigate the peripheral neuropathy associated with this compound.[1][2] |
| Tumor cells show recovery of proliferation after initial response. | Upregulation of compensatory metabolic pathways, such as glycolysis. | Combine this compound with an inhibitor of the compensatory pathway, such as the glycolysis inhibitor 2-deoxy-D-glucose (2-DG).[7][9] |
III. Strategies to Widen the Therapeutic Window
The narrow therapeutic window of this compound necessitates strategies to enhance its anti-tumor efficacy at well-tolerated doses. Combination therapies are a promising approach.
A. Combination with Glycolysis Inhibitors
Rationale: this compound treatment can induce a compensatory upregulation of glycolysis.[7] Co-treatment with a glycolysis inhibitor can create a synthetic lethal scenario by blocking both major ATP production pathways.
Example: Combination with 2-deoxy-D-glucose (2-DG).
-
Experimental Workflow:
-
Treat cancer cells in vitro with this compound alone, 2-DG alone, and the combination.
-
Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Measure both Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse analyzer to confirm inhibition of both OXPHOS and glycolysis.
-
Evaluate the combination in in vivo tumor models, monitoring both tumor growth and animal toxicity.
-
B. Combination with Pro-oxidants
Rationale: The inhibition of Complex I by this compound can lead to increased production of reactive oxygen species (ROS).[10] Combining it with a pro-oxidant agent can overwhelm the cancer cell's antioxidant capacity, leading to cell death.
Example: Combination with high-dose ascorbate (Vitamin C).
-
Experimental Workflow:
-
Treat MYC-driven lymphoma cell lines with this compound and ascorbate, alone and in combination.
-
Measure cell viability.
-
Assess levels of intracellular ROS and reduced glutathione to confirm increased oxidative stress.
-
Test the combination in lymphoma xenograft models.
-
C. Other Promising Combinations
-
FLT3 Inhibitors (e.g., AC220/Quizartinib): Showed synergistic inhibition of cell growth in AML cells, irrespective of FLT3 mutation status, by causing a major disruption of cell metabolism.[11][12]
-
BCL-2 Inhibitors (e.g., Venetoclax): this compound can prevent the release of cytochrome c, a key step in apoptosis, which can be overcome by venetoclax, leading to synergistic apoptosis in AML.[13]
-
Radiotherapy: The combination of this compound and radiotherapy has been shown to overcome resistance to PD-1 inhibitors in non-small cell lung cancer models.[14]
-
Glutaminase Inhibitors (e.g., CB-839): this compound can increase reliance on glutamine metabolism. Combining it with a glutaminase inhibitor showed an additive reduction in the viability of T-ALL cells.[10]
IV. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line Type | Assay | IC50 / EC50 Range | Reference |
| T-ALL Cell Lines | Cell Viability | 0.1 - 10 nM | [10] |
| PDX-derived T-ALL Cells | Cell Viability | 13 - 60 nM | [10] |
| AML Blasts | Growth Inhibition | EC50: 3.1 nM (0.1-11.7 nM) | [15] |
| CD34+ AML LICs | Growth Inhibition | EC50: 5.0 nM (0.9-12.8 nM) | [15] |
| Various Cancer Cell Lines | OCR Inhibition | IC50: 1.4 nM | [5] |
Table 2: In Vivo Efficacy and Dosing in Preclinical Models
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| T-ALL PDX | Mouse | 7.5 mg/kg/day (oral) | Significantly reduced leukemia burden and extended overall survival. | [10] |
| AML PDX | Mouse | 7.5 mg/kg/day (oral) | Reduced leukemia burden and delayed recurrence post-chemotherapy. | [16] |
| PGD-null Xenografts | Mouse | 5 or 10 mg/kg/day (oral) for 21 days | Resulted in tumor regression. | [17] |
Table 3: Clinical Trial Information
| Clinical Trial ID | Phase | Patient Population | Status | Key Findings |
| NCT02882321 | I | Relapsed/Refractory AML | Discontinued | Narrow therapeutic index with dose-limiting toxicities (elevated lactate, neurotoxicity). No recommended phase 2 dose (RP2D) was established.[1][2] |
| NCT03291938 | I | Advanced Solid Tumors | Discontinued | Similar toxicity profile to the AML trial, leading to discontinuation. Limited anti-tumor activity at tolerated doses.[1][2] |
V. Experimental Protocols
A. Oxygen Consumption Rate (OCR) Assay
This protocol provides a general method for assessing the effect of this compound on mitochondrial respiration.
-
Cell Plating: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for the desired duration (e.g., 24 hours).
-
Assay Preparation: Just before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose) and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse Analysis: Load the microplate into the Seahorse XF Analyzer. A typical assay protocol involves sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a protonophore to measure maximal respiration), and a mixture of rotenone/antimycin A (Complex I/III inhibitors to shut down mitochondrial respiration).
-
Data Analysis: Calculate basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the Seahorse data. A significant dose-dependent decrease in basal and maximal OCR is expected with this compound treatment.[7][10]
B. In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 7.5 mg/kg, once daily).[10] The control group receives the vehicle.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight regularly throughout the study. Monitor for any signs of toxicity, such as weight loss, lethargy, or neurological symptoms.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or when pre-defined endpoints for efficacy or toxicity are met. Analyze differences in tumor growth and overall survival between the groups.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex I inhibitor of oxidative phosphorylation in advanced solid tumors and acute myeloid leukemia: phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. rondepinho.com [rondepinho.com]
- 6. Targeting mitochondrial oxidative phosphorylation: lessons, advantages, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Frontiers | The Combined Treatment With the FLT3-Inhibitor AC220 and the Complex I Inhibitor this compound Synergistically Depletes Wt- and FLT3-Mutated Acute Myeloid Leukemia Cells [frontiersin.org]
- 12. The Combined Treatment With the FLT3-Inhibitor AC220 and the Complex I Inhibitor this compound Synergistically Depletes Wt- and FLT3-Mutated Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. cancer-research-network.com [cancer-research-network.com]
Strategies to mitigate IACS-010759-induced peripheral neuropathy
Welcome to the Technical Support Center for IACS-010759. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating this compound-induced peripheral neuropathy in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting Complex I, this compound disrupts oxidative phosphorylation (OXPHOS), leading to decreased ATP production and inducing energetic stress in cells highly dependent on this metabolic pathway, such as certain cancer cells.
Q2: Is peripheral neuropathy a known side effect of this compound?
A2: Yes, peripheral neuropathy has been identified as a dose-limiting toxicity of this compound in both preclinical animal models and Phase I clinical trials in patients with advanced solid tumors and acute myeloid leukemia. Symptoms reported in clinical trials included numbness, weakness, and paresthesia in the hands, feet, and legs. The incidence of peripheral neuropathy was observed to increase with higher doses and longer duration of treatment.
Q3: What is the proposed mechanism for this compound-induced peripheral neuropathy?
A3: The exact mechanism is still under investigation, but it is believed to be related to the on-target inhibition of mitochondrial Complex I in neurons. Neurons, particularly the long axons of peripheral sensory neurons, have high energy demands and are vulnerable to mitochondrial dysfunction. By inhibiting OXPHOS, this compound likely impairs energy production in dorsal root ganglion (DRG) neurons and disrupts essential processes such as axonal transport, leading to neuronal damage and the symptoms of neuropathy.
Q4: Are there any known strategies to mitigate this compound-induced peripheral neuropathy?
A4: Preclinical studies have shown that co-administration of a histone deacetylase 6 (HDAC6) inhibitor can minimize the physiological and behavioral signs of this compound-induced peripheral neuropathy in mice. HDAC6 inhibitors are thought to work by increasing the acetylation of α-tubulin, a key component of microtubules, thereby improving axonal transport and mitochondrial function in neurons.
Q5: What general approaches can be taken to manage drug-induced peripheral neuropathy in a research setting?
A5: General strategies for managing drug-induced peripheral neuropathy that could be considered in experimental designs include dose modification of the offending agent, and co-administration of neuroprotective agents. In clinical practice, symptomatic treatments may include agents like duloxetine, tricyclic antidepressants, and gabapentinoids.
Troubleshooting Guides
Issue: Observation of peripheral neuropathy symptoms (e.g., mechanical allodynia) in animal models treated with this compound.
Potential Cause: On-target toxicity due to inhibition of mitochondrial Complex I in peripheral neurons.
Suggested Mitigation Strategies:
-
Dose Reduction: Titrate the dose of this compound to the lowest effective level to minimize off-target toxicities while maintaining the desired therapeutic effect.
-
Co-administration with an HDAC6 Inhibitor: Based on preclinical findings, consider the co-administration of a selective HDAC6 inhibitor. This has been shown to alleviate the signs of neuropathy in mice treated with this compound.
-
Intermittent Dosing Schedule: Explore alternative dosing schedules, such as intermittent dosing, which may allow for neuronal recovery between treatments.
Issue: Difficulty in assessing the efficacy of mitigation strategies for this compound-induced peripheral neuropathy.
Potential Cause: Lack of sensitive and quantitative endpoints to measure peripheral neuropathy.
Suggested Solutions:
-
Behavioral Testing: Implement q
Validation & Comparative
A Comparative Guide to Complex I Inhibitors: IACS-010759 versus Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IACS-010759 and metformin, two prominent inhibitors of mitochondrial complex I. While both molecules target the same enzyme, their mechanisms, potency, and clinical trajectories differ significantly. This analysis is supported by experimental data to inform research and development decisions.
Introduction
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain (ETC). Its inhibition disrupts oxidative phosphorylation (OXPHOS), a critical pathway for ATP production. This has made complex I an attractive target for therapeutic intervention, particularly in diseases reliant on mitochondrial metabolism, such as certain cancers.
This compound is a potent and selective small-molecule inhibitor of complex I developed for oncology applications.[1][2] It has been investigated in preclinical and early-phase clinical trials for cancers dependent on OXPHOS, including acute myeloid leukemia (AML) and solid tumors.[2][3]
Metformin , a biguanide, is a first-line therapy for type 2 diabetes and the most widely prescribed antidiabetic drug globally.[4] Its mechanism of action involves a mild inhibition of complex I, which contributes to its glucose-lowering effects.[4][5] Its potential as an anti-cancer agent has been extensively studied, largely due to epidemiological observations linking its use to reduced cancer incidence.[4][6]
Mechanism of Action
Both this compound and metformin disrupt the flow of electrons in the ETC, leading to decreased ATP synthesis, a reduction in the NADH/NAD+ ratio, and an increase in the AMP/ATP ratio. This energetic stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism that shifts the cell from anabolic to catabolic states.[1][4][7]
This compound binds selectively to the ND1 subunit of complex I, near the entrance of the quinone binding channel.[2][8] This binding site and mechanism are considered unique compared to other known quinone-site inhibitors.[8] Its action is direct and highly potent.[1][2]
Metformin's inhibitory mechanism is less direct and significantly weaker.[6][9] It requires millimolar concentrations to inhibit complex I in isolated mitochondria, whereas therapeutic plasma concentrations are in the micromolar range.[10][11] The prevailing hypothesis is that as a positively charged molecule, metformin accumulates within the mitochondrial matrix over time, eventually reaching concentrations sufficient to cause a weak and reversible inhibition of complex I.[7][10]
Caption: Signaling pathway of Complex I inhibition.
Potency and Efficacy
A stark contrast exists in the potency of the two inhibitors. This compound is orders of magnitude more potent than metformin.
| Parameter | This compound | Metformin | Reference(s) |
| Complex I Inhibition (IC50) | < 10 nM | 19 - 79 mM | [1][10] |
| AML Cell Growth (EC50) | 3.1 - 5.0 nM | Millimolar range | [12] |
| T-ALL Cell Viability (EC50) | 0.001 - 10 nM | Not reported | [13] |
| Primary Effect | Potent, on-target OXPHOS inhibition | Mild, indirect OXPHOS inhibition | [6][9][14] |
Cellular and Physiological Effects
Both inhibitors decrease the oxygen consumption rate (OCR) and induce a compensatory shift to glycolysis, observable as an increased extracellular acidification rate (ECAR).[1][15][16]
This compound:
-
Causes a profound and rapid dose-dependent decrease in basal and maximal OCR.[13]
-
Leads to depletion of intracellular ribonucleotide pools, such as ATP.[15]
-
Induces cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][13]
-
In preclinical models, it effectively reduces tumor burden and extends survival in cancers reliant on OXPHOS.[2][3]
Metformin:
-
Inhibition of OCR is observable in intact cells, but at much higher concentrations and often after prolonged exposure compared to this compound.[5][10]
-
Its primary physiological effect at therapeutic doses is the reduction of hepatic gluconeogenesis, contributing to its anti-diabetic action.[4][7]
-
Can induce metabolic reprogramming in cancer cells, including increased glucose uptake and a switch to glutamine utilization.[17]
Therapeutic Applications and Limitations
The clinical development and application of these two molecules are vastly different, primarily due to their therapeutic windows.
This compound:
-
Application: Investigated as a targeted anti-cancer agent for OXPHOS-dependent malignancies.[2]
-
Limitations: Phase I clinical trials were discontinued.[2] While showing promising preclinical efficacy, the drug had a narrow therapeutic index. Dose-limiting toxicities, including peripheral neuropathy and elevated blood lactate (lactic acidosis), prevented the maintenance of plasma concentrations high enough for sustained anti-tumor activity.[2][9]
Metformin:
-
Application: Standard-of-care for type 2 diabetes with a well-established safety profile.[6][18]
-
Limitations: Its efficacy as a direct anti-cancer agent is debated. While retrospective studies are encouraging, prospective clinical trials have yielded less definitive results.[6][9] The high concentrations required for significant complex I inhibition in vitro are not safely achievable systemically in humans, making it unlikely that its anti-cancer effects are solely due to this mechanism.[6][11]
Experimental Protocols
Oxygen Consumption Rate (OCR) Measurement
This protocol is used to assess mitochondrial respiration and the effect of complex I inhibitors.
Methodology: Seahorse XF Cell Mito Stress Test
-
Cell Plating: Seed cells (e.g., AML cell lines) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Compound Loading: Hydrate the sensor cartridge and load the injection ports with the compounds:
-
Port A: this compound (e.g., 100 nM) or Metformin (e.g., 5 mM) or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP), an uncoupling agent.
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. The instrument measures OCR and ECAR in real-time before and after the injection of each compound.
-
Data Analysis: Analyze the resulting OCR profile to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant drop in basal OCR after the injection of this compound or metformin indicates complex I inhibition.[15]
Caption: Workflow for Seahorse XF Mito Stress Test.
Cell Viability Assay
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (EC50).
Methodology: CellTiter-Glo® (CTG) Luminescent Assay
-
Cell Plating: Seed cells in a 96-well, opaque-walled plate at a suitable density.
-
Compound Treatment: Add a serial dilution of this compound or metformin to the wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-120 hours) under standard cell culture conditions.[13]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log-transformed inhibitor concentration. Use a non-linear regression model to calculate the EC50 value.
Conclusion
This compound and metformin represent two extremes in the spectrum of complex I inhibitors.
-
This compound is a textbook example of a potent, selective, and rationally designed drug candidate that demonstrates clear on-target activity. Its clinical failure highlights the critical challenge of balancing the efficacy of potent OXPHOS inhibition with the mechanism-based toxicities that affect normal tissues, resulting in a narrow therapeutic window.[2][9]
-
Metformin is a weak, non-selective metabolic modulator with a remarkably safe profile.[6][11] Its primary clinical utility is in diabetes, and while it does inhibit complex I, this action is unlikely to be potent enough at therapeutic doses to serve as an effective standalone anti-cancer strategy.[6][10] Its observed anti-cancer effects in some populations may result from a combination of indirect systemic effects (like reduced insulin levels) and mild, direct cellular actions.
For researchers, this compound serves as an excellent tool compound for studying the acute and direct consequences of potent complex I inhibition. Metformin, in contrast, is more relevant for studying the effects of chronic, mild energetic stress. The divergent clinical outcomes of these two drugs underscore the complexities of targeting cellular metabolism and the paramount importance of the therapeutic index in drug development.
References
- 1. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Understanding the complex-I-ty of metformin action: limiting mitochondrial respiration to improve cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Oxphos with this compound Depletes AML Leukemia Initiating Cells (LIC) in Vitro and Improves Survival in Pre-Clinical AML Models | Blood | American Society of Hematology [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Biological and metabolic effects of this compound, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Metabolic Profiles Associated With Metformin Efficacy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metformin - Wikipedia [en.wikipedia.org]
A Comparative Guide to Mitochondrial Complex I Inhibitors: IACS-010759 and Rotenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two prominent mitochondrial Complex I inhibitors, IACS-010759 and rotenone, on mitochondrial function. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in cellular metabolism and drug discovery.
Introduction
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a critical enzyme in the electron transport chain, playing a central role in cellular energy production. Its inhibition has significant implications for both toxicology and therapeutics, particularly in the context of cancer metabolism and neurodegenerative diseases. Rotenone, a naturally occurring isoflavonoid, is a well-characterized, potent, and widely used tool compound for studying Complex I inhibition.[1] this compound is a novel, clinical-grade small-molecule inhibitor of Complex I that has been investigated for its anti-cancer properties.[2][3] This guide will delve into a detailed comparison of their effects on mitochondria, highlighting their distinct mechanisms and impacts on cellular physiology.
Mechanism of Action: Two Inhibitors, Two Binding Sites
Both this compound and rotenone effectively block the flow of electrons through Complex I, thereby inhibiting oxidative phosphorylation (OXPHOS). However, they achieve this through distinct binding mechanisms.
Rotenone is a classic inhibitor that binds within the quinone-binding pocket of Complex I, preventing the reduction of ubiquinone.[1][4] This direct competition with the natural substrate effectively halts the electron transport chain at its first step.
This compound , in contrast, binds to a different site on the ND1 subunit of Complex I.[5][6] While it still effectively inhibits Complex I function, its binding location is distinct from the quinone-binding site occupied by rotenone and other "classic" inhibitors.[7][8] This unique binding mechanism may contribute to its different pharmacological profile.
dot
Caption: Distinct binding sites of rotenone and this compound on Complex I.
Quantitative Comparison of Effects
Direct, side-by-side comparative studies of this compound and rotenone in the same experimental systems are limited in the public domain. However, by compiling data from various preclinical studies, we can draw informative comparisons.
Inhibition of Oxygen Consumption Rate (OCR)
The inhibition of Complex I leads to a decrease in the cellular oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
| Compound | Cell Line(s) | IC50 for OCR Inhibition | Reference |
| This compound | Various tumor cells | Low nanomolar range | [9] |
| H460 | Potent inhibition observed | [10] | |
| T-ALL cell lines | EC50: 0.1-10 nM | [11] | |
| Rotenone | MDA-MB-231 | ~3 nM reduces OCR by ~70% | [12] |
Note: IC50 and EC50 values are highly dependent on the specific cell line and experimental conditions.
Effects on Reactive Oxygen Species (ROS) Production and Mitochondrial Membrane Potential
Inhibition of Complex I can lead to an increase in the production of mitochondrial reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (ΔΨm).
| Effect | This compound | Rotenone |
| Mitochondrial ROS Production | Induces mitochondrial ROS production.[3][11] | Known to enhance mitochondrial ROS production.[13] |
| Mitochondrial Membrane Potential (ΔΨm) | Treatment can lead to a decrease in ΔΨm.[3] | Causes a decrease in mitochondrial membrane potential.[12] |
Experimental Protocols
Accurate and reproducible assessment of mitochondrial function is paramount. Below are detailed methodologies for key experiments cited in this guide.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Analyzer is a standard tool for real-time measurement of cellular respiration.
dot
Caption: Workflow for Seahorse XF Cell Mito Stress Test.
Protocol:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.[14]
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Equilibrate the plate in a 37°C non-CO2 incubator for 1 hour.[10][14]
-
Compound Loading: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone and antimycin A. Load the appropriate volumes into the injection ports of the Seahorse XF sensor cartridge.[15]
-
Assay Execution: Place the calibrated sensor cartridge into the Seahorse XF analyzer and initiate the Cell Mito Stress Test protocol. The instrument will measure basal OCR before sequentially injecting the inhibitors to determine key parameters of mitochondrial function.[15][16]
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
MitoSOX™ Red is a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
Protocol:
-
Cell Culture: Culture cells in a suitable format (e.g., 96-well plate or on coverslips) to an appropriate confluency.[17]
-
Staining: Remove the culture medium and incubate the cells with a working solution of MitoSOX™ Red (typically 5 µM) in a suitable buffer (e.g., HBSS or phenol red-free medium) for 10-30 minutes at 37°C, protected from light.[17][18]
-
Washing: Gently wash the cells twice with pre-warmed buffer to remove excess probe.[18]
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader. For microscopy and flow cytometry, co-staining with a mitochondrial marker like MitoTracker™ Green can be used for normalization.[1][17]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 dye is a ratiometric probe commonly used to assess mitochondrial membrane potential.
Protocol:
-
Cell Preparation: Culture and treat cells with the compounds of interest (e.g., this compound or rotenone) for the desired duration. A positive control for depolarization, such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone), should be included.[19]
-
JC-1 Staining: Remove the culture medium and incubate the cells with a JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[6][13]
-
Washing: Wash the cells with an appropriate assay buffer to remove the staining solution.
-
Fluorescence Measurement: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~530 nm). The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.[19]
Summary and Conclusion
Both this compound and rotenone are potent inhibitors of mitochondrial Complex I, leading to decreased oxygen consumption, increased ROS production, and dissipation of the mitochondrial membrane potential. The key distinction lies in their binding sites, with this compound possessing a unique mechanism that differentiates it from classical inhibitors like rotenone. This difference may have significant implications for their off-target effects and therapeutic windows. While rotenone remains an invaluable tool for basic research, the development of novel inhibitors like this compound highlights the potential for targeting mitochondrial metabolism in diseases such as cancer. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological effects.
References
- 1. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mechanism-of-rotenone-binding-to-respiratory-complex-i-depends-on-ligand-flexibility - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. agilent.com [agilent.com]
- 15. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sm.unife.it [sm.unife.it]
- 17. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Validating Target Engagement of IACS-010759 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IACS-010759, a potent and selective inhibitor of mitochondrial Complex I, with other notable Complex I inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows to aid in the assessment of in vivo target engagement.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] By blocking the activity of Complex I, this compound disrupts cellular respiration and depletes the cell of ATP and essential building blocks like aspartate, which is crucial for nucleotide biosynthesis.[3][4] This mechanism has shown therapeutic potential in preclinical models of cancers that are highly dependent on oxidative phosphorylation (OXPHOS), such as acute myeloid leukemia (AML) and glioblastoma.[1][2][3][5]
Validating that a drug is hitting its intended target in a living organism (in vivo) is a critical step in drug development. This guide outlines key experimental approaches for validating the target engagement of this compound and compares its performance with other mitochondrial complex I inhibitors.
Comparison of Mitochondrial Complex I Inhibitors
While several compounds are known to inhibit mitochondrial Complex I, they vary significantly in their potency, selectivity, and in vivo applicability. This section compares this compound with other commonly referenced Complex I inhibitors: BAY 87-2243, Metformin, and Rotenone.
In Vitro Potency
| Compound | Target | IC50 (Oxygen Consumption Rate) | Cell Line | Reference |
| This compound | Mitochondrial Complex I | ~1.4 nM | H460 | [6] |
| BAY 87-2243 | Mitochondrial Complex I | Not explicitly stated, but inhibits at low nM | H460 | [7][8] |
| Metformin | Mitochondrial Complex I (mild inhibitor) | mM range | Various | [9] |
| Rotenone | Mitochondrial Complex I | ~0.24 nM | H460 | [6] |
In Vivo Efficacy and Target Engagement
Direct comparison of in vivo efficacy is challenging due to variations in experimental models and dosing regimens across different studies. The following table summarizes key findings from preclinical studies.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy/Target Engagement Findings | Reference |
| This compound | Acute Myeloid Leukemia (AML) | Orthotopic Xenograft (MV4-11) | 7.5 mg/kg, daily, oral | Significant extension of median survival. | [2][10] |
| Glioblastoma | Orthotopic Xenograft (D423-Fluc) | 10 mg/kg, oral | Significant decrease in [18F]FAZA PET signal, indicating target engagement. | [11][12] | |
| BAY 87-2243 | Lung Cancer (H460) | Xenograft | 0.5-4 mg/kg, daily, oral | Dose-dependent tumor weight reduction; suppression of HIF-1α protein. | [7][13] |
| Metformin | Pancreatic Cancer (PANC-1) | Xenograft | 50-250 mg/kg, daily, intraperitoneal | Dose-dependent inhibition of tumor growth. | [14][15] |
| Rotenone | Colon Cancer (SW480) | Xenograft | 3 mg/kg/day, intraperitoneal | Significant inhibition of tumor growth. | [16][17][18][19] |
Key Experiments for In Vivo Target Engagement Validation
[18F]FAZA PET Imaging for Reversal of Consumptive Hypoxia
Principle: Tumors reliant on OXPHOS exhibit high rates of oxygen consumption, leading to a state of "consumptive hypoxia." Inhibition of Complex I by this compound reduces oxygen consumption, thereby reversing this hypoxia. [18F]Fluoroazomycin arabinoside ([18F]FAZA) is a PET tracer that accumulates in hypoxic tissues. A decrease in [18F]FAZA uptake following treatment with a Complex I inhibitor provides a non-invasive, quantitative measure of target engagement.[9][11]
Experimental Protocol:
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous or orthotopic xenografts of human cancer cell lines like H460 or D423-Fluc).
-
Baseline Imaging (Day 0):
-
Treatment:
-
Follow-up Imaging (Day 1):
-
Data Analysis:
-
Reconstruct PET/CT images and co-register them.
-
Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle).
-
Calculate the tumor-to-muscle (T/M) ratio or the percentage of injected dose per gram of tissue (%ID/g).
-
Compare the change in [18F]FAZA uptake between baseline and post-treatment scans. A significant decrease in the tracer uptake in the this compound-treated group compared to the vehicle group indicates successful target engagement.[11]
-
Quantitative Analysis: A dose-response curve can be generated by administering a range of this compound doses and measuring the corresponding changes in [18F]FAZA retention. This allows for the in vivo determination of the half-maximal inhibitory concentration (IC50). For this compound in a melanoma tumor model, the in vivo IC50 determined by [18F]FAZA PET was 1.4 mg/kg.[9][11]
Pharmacodynamic Biomarker Analysis
Principle: Inhibition of mitochondrial Complex I by this compound leads to a cellular energy crisis, which activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mTOR signaling pathway.[18] Monitoring the phosphorylation status of key proteins in these pathways serves as a pharmacodynamic (PD) biomarker of target engagement.
Experimental Protocol (Western Blot):
-
Tissue Collection: Euthanize mice at specified time points after treatment with this compound or vehicle and excise tumor tissues.
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. An increase in the ratio of p-AMPK/AMPK and a decrease in the ratio of p-mTOR/mTOR in the this compound-treated samples compared to the vehicle controls indicate on-target activity.
Seahorse XF Cell Mito Stress Test
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in live cells in real-time. The Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function. This assay can be used to confirm the direct inhibitory effect of this compound on mitochondrial respiration.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Compound Loading: Load the injector ports of the sensor cartridge with the following compounds:
-
Port A: this compound or vehicle control
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (a mitochondrial uncoupling agent)
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent changes in metabolic rates.
-
-
Data Analysis: The Seahorse software calculates key mitochondrial parameters, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A dose-dependent decrease in basal and maximal respiration upon injection of this compound confirms its inhibitory effect on mitochondrial respiration.
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits Complex I, leading to decreased ATP, AMPK activation, and mTOR inhibition.
Experimental Workflow for [18F]FAZA PET Imaging
Caption: Workflow for in vivo target engagement validation using [18F]FAZA PET imaging.
Experimental Workflow for Seahorse XF Mito Stress Test
Caption: Workflow for assessing mitochondrial function with the Seahorse XF Mito Stress Test.
Conclusion
Validating the in vivo target engagement of this compound is achievable through a combination of advanced imaging techniques and pharmacodynamic biomarker analysis. [18F]FAZA PET imaging offers a robust and non-invasive method to quantify the reversal of consumptive hypoxia, providing a direct measure of Complex I inhibition in the tumor microenvironment. This, coupled with the analysis of downstream signaling events such as the activation of AMPK and inhibition of mTOR, provides a comprehensive picture of the drug's on-target activity. When compared to other mitochondrial Complex I inhibitors, this compound demonstrates high potency and has been extensively characterized in preclinical in vivo models, making it a valuable tool for investigating the therapeutic potential of targeting OXPHOS in cancer. The experimental protocols and workflows provided in this guide offer a framework for researchers to design and execute studies to effectively validate the in vivo target engagement of this compound and similar compounds.
References
- 1. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of oxidative phosphorylation exploits cancer vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. rondepinho.com [rondepinho.com]
- 7. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Metformin inhibits the growth of human pancreatic cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metformin Inhibits the Growth of Human Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rotenone restrains colon cancer cell viability, motility and epithelial‑mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rotenone restrains the proliferation, motility and epithelial–mesenchymal transition of colon cancer cells and the tumourigenesis in nude mice via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Efficacy of IACS-010759 in Combination with Chemotherapy and Targeted Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel mitochondrial complex I inhibitor, IACS-010759, has demonstrated significant promise in preclinical and clinical settings as a potent anti-cancer agent. Its mechanism of action, the inhibition of oxidative phosphorylation (OXPHOS), creates a unique metabolic vulnerability in cancer cells, rendering them susceptible to combination therapies. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapy and targeted agents across different cancer types, supported by experimental data and detailed protocols.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and other anti-cancer agents has been quantified in various studies, primarily through the calculation of the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cancer Type | Combination Agent | Cell Lines / Model | Quantitative Synergy Data | Reference(s) |
| Acute Myeloid Leukemia (AML) | Venetoclax (BCL-2 Inhibitor) | MV4-11, MOLM-13 | Combination Index (CI) < 1 . Synergistic increase in Annexin V positive (apoptotic) cells. | [1] |
| Triple-Negative Breast Cancer (TNBC) | Palbociclib (CDK4/6 Inhibitor) | BCX.010-CL, MDA-MB-468 | Average Combination Index (CI) < 1 . | [2] |
| Talazoparib (PARP Inhibitor) | BCX.010-CL, MDA-MB-468 | Average Combination Index (CI) < 1 . | [2] | |
| Entinostat (HDAC Inhibitor) | BCX.010-CL, MDA-MB-468 | Average Combination Index (CI) < 1 . | [2] | |
| Diffuse Large B-Cell Lymphoma (DLBCL) | AZD3965 (MCT1 Inhibitor) | Farage, RIVA, Toledo, NUDHL1 | Synergistic induction of cell death . Specific CI values not provided, but synergy confirmed by the Zero Interaction Potency (ZIP) method. | [3] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Dexamethasone, Vincristine, L-Asparaginase | T-ALL cell lines and Patient-Derived Xenografts (PDXs) | Additive/synergistic inhibition of cell proliferation . Specific CI values not provided. In vivo, the combination doubled overall survival. | [4][5] |
| Ovarian Cancer | Cisplatin, Carboplatin | OVCAR5, OVSAHO, OVCAR3 | Blocked platinum-induced enrichment of cancer stem cells . Quantitative synergy data (CI values) not provided. | [6] |
| MYC-driven B-cell Lymphoma | Ascorbate (Vitamin C) | Ramos, DoHH2 | Significant synergistic killing of lymphoma cells . In vivo, the combination significantly delayed tumor growth. | [7] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with chemotherapy are primarily rooted in the metabolic reprogramming of cancer cells. By inhibiting mitochondrial complex I, this compound disrupts OXPHOS, the primary energy source for many cancer cells. This forces a metabolic shift towards glycolysis and creates dependencies on other metabolic pathways, which can be exploited by combination agents.
References
- 1. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous targeting of glycolysis and oxidative phosphorylation as a therapeutic strategy to treat diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Platinum-induced mitochondrial OXPHOS contributes to cancer stem cell enrichment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Comparing the efficacy of IACS-010759 with other OXPHOS inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug IACS-010759 with other inhibitors of oxidative phosphorylation (OXPHOS). This compound is a potent and selective small-molecule inhibitor of Complex I of the mitochondrial electron transport chain.[1] It has shown robust anti-tumor activity in preclinical models of cancers highly dependent on OXPHOS for their energy and biomass needs, such as acute myeloid leukemia (AML) and certain solid tumors.[2][3] However, its clinical development was halted due to a narrow therapeutic window and significant toxicities.[3][4] This guide presents available preclinical data to compare its efficacy against other notable OXPHOS inhibitors, details the experimental methodologies used for these assessments, and visualizes the relevant biological pathways.
Mechanism of Action: Targeting the Engine of the Cell
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. It plays a crucial role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone, a process that contributes to the generation of a proton gradient across the inner mitochondrial membrane, ultimately driving ATP synthesis. In certain cancer cells, there is a heightened reliance on OXPHOS to meet their increased energetic and biosynthetic demands.[5]
This compound exerts its anti-cancer effects by binding to the ND1 subunit of Complex I, blocking the electron transport chain at its entry point.[3] This inhibition leads to a depletion of cellular energy (ATP) and essential building blocks for proliferation, such as aspartate, which is necessary for nucleotide biosynthesis.[3] The disruption of these vital cellular processes ultimately induces apoptosis and inhibits tumor growth in OXPHOS-dependent cancer models.[2][3]
Comparative Efficacy of this compound
Direct, head-to-head comparative studies of this compound against a wide panel of other OXPHOS inhibitors in the same experimental settings are limited in the public domain. However, by compiling data from various preclinical studies, we can draw comparisons of their potency and effects.
In Vitro Potency
This compound is characterized by its high potency, with IC50 values for inhibition of oxygen consumption rate (OCR) in the low nanomolar range across various cancer cell lines.[6][7]
| Inhibitor | Target | Cell Line | Assay | IC50 | Reference |
| This compound | Complex I | H460 (Lung Cancer) | OCR | 1.4 nM | [2] |
| A375 (Melanoma) | OCR | 2.1 nM | [6][7] | ||
| SK-MEL-5 (Melanoma) | OCR | 7.9 nM | [6] | ||
| MDA-MB-231 (Breast Cancer) | Viability (MTS) | ~1 µM (at 24h) | [8] | ||
| MDA-MB-468 (Breast Cancer) | Viability (MTS) | ~1 µM (at 24h) | [8] | ||
| BAY 87-2243 | Complex I | MDA-MB-231 (Breast Cancer) | Viability (MTS) | ~1 µM (at 24h) | [8] |
| MDA-MB-468 (Breast Cancer) | Viability (MTS) | ~1 µM (at 24h) | [8] | ||
| CDN | Complex I | MDA-MB-231 (Breast Cancer) | Viability (MTS) | ~1 µM (at 24h) | [8] |
| Metformin | Complex I | Various | OCR/Viability | Millimolar range (generally) | [4][9] |
| Rotenone | Complex I | Various | OCR/Viability | Nanomolar range | [3][10] |
Note: The potency of inhibitors can vary significantly depending on the cell line, assay conditions, and endpoint measured. Rotenone, while a potent Complex I inhibitor, is often used as a tool compound and has known off-target effects, limiting its therapeutic potential.[3] Metformin is considered a mild inhibitor of Complex I compared to the potent and specific action of this compound.[4][9]
Comparative In Vitro Effects on Cancer Cell Lines
A study directly comparing this compound with another Complex I inhibitor, BAY 87-2243, and a novel compound, CDN, in triple-negative breast cancer (TNBC) cell lines provides valuable insights.
| Treatment (1 µM) | MDA-MB-231 (% Viability) | MDA-MB-468 (% Viability) | MDA-MB-231 (OCR % of Control) | MDA-MB-468 (OCR % of Control) |
| This compound | ~60% | ~55% | ~20% | ~25% |
| BAY 87-2243 | ~65% | ~60% | ~25% | ~30% |
| CDN | ~50% | ~45% | ~15% | ~20% |
| Data adapted from a study on TNBC cell lines after 24 hours of treatment for viability and 1 hour for OCR.[8] |
These results suggest that at a concentration of 1 µM, all three Complex I inhibitors significantly reduce cell viability and oxygen consumption in these TNBC cell lines, with CDN showing slightly greater efficacy in this specific study.
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in xenograft models of AML and solid tumors. For instance, in a patient-derived xenograft (PDX) model of AML, treatment with this compound led to a significant extension of survival.[2] Similarly, in a neuroblastoma xenograft model, oral administration of this compound at 5 mg/kg resulted in tumor regression without significant body weight loss. In contrast, while metformin has shown anti-tumor effects in some preclinical models, its potency is generally lower, and its clinical trial results in oncology have been mixed.[4][9]
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of drug efficacy. Below are representative protocols for key assays used to evaluate OXPHOS inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the OXPHOS inhibitors (e.g., this compound, metformin) and a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)
This assay directly measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in sterile water at 37°C.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow them to equilibrate.
-
Compound Loading: Load the OXPHOS inhibitors into the injection ports of the hydrated sensor cartridge.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR and then inject the inhibitors, continuing to measure OCR to determine the extent of inhibition.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Implant human cancer cells (e.g., AML or solid tumor cell lines) subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer the OXPHOS inhibitor (e.g., this compound orally) or vehicle control according to a predetermined schedule and dosage.[2]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
This compound is a highly potent inhibitor of mitochondrial Complex I with demonstrated preclinical anti-tumor activity in OXPHOS-dependent cancers. While its clinical development was halted due to toxicity, the preclinical data highlights its superior potency compared to milder inhibitors like metformin. Direct comparative data with other potent, clinical-stage OXPHOS inhibitors is still emerging. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of novel OXPHOS inhibitors, a class of agents that holds promise for targeting the metabolic vulnerabilities of cancer. Future development in this area will likely focus on identifying inhibitors with a wider therapeutic window and biomarkers to select patients who are most likely to benefit from this therapeutic strategy.
References
- 1. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
IACS-010759: A Preclinical Comparative Guide to a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical validation overview of IACS-010759, a potent and selective inhibitor of mitochondrial Complex I, as an anti-cancer agent. It objectively compares its performance with other metabolic inhibitors and presents supporting experimental data to inform future research and development.
Executive Summary
This compound is an orally bioavailable small molecule that targets oxidative phosphorylation (OXPHOS), a key metabolic pathway often hyperactivated in cancer cells to meet their high energy demands.[1] By inhibiting Complex I of the electron transport chain, this compound effectively disrupts mitochondrial respiration, leading to energy depletion, impaired biosynthesis of essential molecules like nucleotides and amino acids, and ultimately, cancer cell death.[2][3] Preclinical studies have demonstrated its robust anti-tumor activity in various cancer models, particularly those reliant on OXPHOS for survival, such as acute myeloid leukemia (AML) and certain brain cancers.[4][5] However, its translation to the clinic has been challenging, with Phase I trials revealing a narrow therapeutic window and dose-limiting toxicities, including neurotoxicity and elevated blood lactate.[6][7] This guide delves into the preclinical data that supported its clinical development and provides a comparative analysis with other mitochondrial inhibitors.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by specifically binding to the ND1 subunit of mitochondrial Complex I, obstructing the electron transport chain.[6] This inhibition leads to a cascade of downstream events:
-
Decreased ATP Production: The primary consequence is a sharp reduction in ATP synthesis through oxidative phosphorylation.
-
Metabolic Reprogramming: Cells attempt to compensate by upregulating glycolysis, leading to increased lactate production.[6][8]
-
Impaired Biosynthesis: The inhibition of Complex I also depletes NAD+, a critical cofactor for various cellular processes, including the synthesis of aspartate, a precursor for nucleotides.[4]
-
Induction of Apoptosis: The combination of energy stress and biosynthetic defects triggers programmed cell death in cancer cells.[4]
Caption: Mechanism of action of this compound.
Comparative Performance Data
The efficacy of this compound has been evaluated across a range of cancer cell lines and in vivo models. This section provides a quantitative comparison with other mitochondrial Complex I inhibitors, namely metformin and rotenone.
In Vitro Potency
This compound demonstrates significantly higher potency in inhibiting cancer cell viability compared to metformin, a widely used anti-diabetic drug with mild Complex I inhibitory activity. Rotenone, a classic Complex I inhibitor, shows high potency but is often limited by off-target effects and toxicity.[6]
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | H460 (Lung Cancer) | 1.4 | [9] |
| A375 (Melanoma) | 2.1 - 7.9 | [10] | |
| Mouse Cell Lines (Avg) | 5.6 | [9] | |
| Rat Cell Lines | 12.2 | [9] | |
| Cynomolgus Monkey | 8.7 | [9] | |
| Metformin | Various | mM range | [8] |
| Rotenone | Various | nM range | [6] |
In Vivo Efficacy
Preclinical in vivo studies have shown that this compound can lead to tumor regression and extended survival in various cancer models at well-tolerated doses.
| Cancer Model | Dosing Regimen | Outcome | Reference |
| PGD-null Xenografts | 5 or 10 mg/kg, oral, daily for 21 days | Tumor regression | [9] |
| AML Orthotopic Xenografts | 1-7.5 mg/kg, oral, daily | Extended median survival | [11] |
| Brain Cancer Models | Not specified | Potent tumor growth inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical validation of this compound are provided below.
Cellular Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat cells with a serial dilution of this compound or other inhibitors for the desired duration (e.g., 72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13][15] The intensity of the purple color is proportional to the number of viable cells.[15]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. This compound, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Mechanism-Specific Pharmacodynamics of a Novel Complex-I Inhibitor Quantified by Imaging Reversal of Consumptive Hypoxia with [18F]FAZA PET In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Counting & Health Analysis [sigmaaldrich.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
The Synergistic Dance of OXPHOS Inhibition and Radiotherapy: A Comparative Guide to IACS-010759 for Solid Tumors
For researchers, scientists, and drug development professionals, the quest for potent therapeutic combinations to combat solid tumors is a continuous endeavor. This guide provides a comprehensive comparison of the novel oxidative phosphorylation (OXPHOS) inhibitor, IACS-010759, in combination with radiotherapy, benchmarked against other emerging alternatives. Through a detailed examination of experimental data, protocols, and signaling pathways, we aim to illuminate the therapeutic potential and mechanistic underpinnings of this promising strategy.
The combination of this compound, a potent and specific inhibitor of mitochondrial complex I, with radiotherapy has demonstrated significant preclinical efficacy, particularly in overcoming resistance to immunotherapy.[1][2][3] This approach is rooted in the metabolic reprogramming of the tumor microenvironment. By inhibiting OXPHOS, this compound reduces tumor cell oxygen consumption, thereby alleviating hypoxia, a well-established driver of radioresistance.[4] This guide delves into the quantitative evidence supporting this synergy, outlines the experimental frameworks used to generate this data, and visually represents the complex biological interactions at play.
Performance Comparison: this compound and Alternatives in Combination with Radiotherapy
The therapeutic efficacy of this compound in combination with radiotherapy has been primarily investigated in preclinical models of non-small cell lung cancer (NSCLC). The data consistently demonstrates a synergistic anti-tumor effect, especially in tumors resistant to PD-1 checkpoint inhibitors.
| Treatment Group | In Vitro Clonogenic Survival (PD-1 Resistant Model) | In Vivo Tumor Growth (PD-1 Resistant Model) | Key Immunomodulatory Effects |
| This compound + Radiotherapy | Synergistic inhibition of clone formation (p<0.05 for various dose combinations)[2][5] | Increased local tumor control compared to radiotherapy alone (not statistically significant, p=0.064)[2][5] | Decreased radiation-induced regulatory T cells (Tregs) (p=0.0076) and increased activated CD8+ T cells[2][6] |
| Radiotherapy Alone | Dose-dependent inhibition of clone formation | Moderate tumor growth delay | Induction of Tregs |
| This compound Alone | Minimal effect on clone formation | Significant inhibition of tumor growth compared to control (p=0.023)[2][5] | Increased activated CD8+ T cells compared to control (p=0.015)[6] |
| Metformin + Radiotherapy | Reported to enhance radiosensitivity in some models | Mixed results in clinical trials[7][8] | Reduces Treg infiltration and enhances NK cell activity[7] |
| Atovaquone + Radiotherapy | Reduces tumor hypoxia and increases radiosensitization in vivo[9] | Phase I clinical trial showed it is safe to combine with chemoradiotherapy[9] | Reduces tumor hypoxia, a key factor in immune evasion[10] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments performed in the preclinical assessment of this compound and radiotherapy.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cancer cells to survive treatment and form colonies.
-
Cell Culture: 344SQ murine NSCLC cells (PD-1 sensitive and resistant variants) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 5 nM, 15 nM) for a specified duration.
-
Irradiation: Following drug treatment, cells are irradiated with different doses of X-rays (e.g., 2 Gy, 4 Gy, 6 Gy).
-
Colony Formation: Cells are then seeded at low density in 6-well plates and incubated for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Colonies are fixed with glutaraldehyde and stained with crystal violet. Colonies containing at least 50 cells are counted.[11][12]
-
Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.
In Vivo Murine Tumor Models
These experiments evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Tumor Implantation: 1x10^5 344SQ PD-1 resistant cells are subcutaneously injected into the flank of 129Sv/Ev mice.[3]
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Drug Administration: this compound is administered orally at a dose of 7.5 mg/kg daily.[3]
-
Radiotherapy: Tumors are locally irradiated with a specific dose and fractionation schedule (e.g., 8 Gy x 3 fractions).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is terminated when tumors reach a predetermined size, and tumors are excised and weighed. Animal survival is also monitored.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This technique is used to quantify different immune cell populations within the tumor microenvironment.
-
Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD45 for total immune cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for Tregs).
-
Flow Cytometry Acquisition: Stained cells are analyzed using a flow cytometer, which identifies and quantifies cell populations based on their fluorescence.[13][14][15]
-
Data Analysis: The percentage and absolute number of different immune cell subsets within the tumor are determined.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and radiotherapy is a result of their interplay on multiple biological pathways.
Proposed Mechanism of Action of this compound and Radiotherapy
Caption: Mechanism of this compound and radiotherapy synergy.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow for testing this compound and radiotherapy.
Concluding Remarks
The combination of the OXPHOS inhibitor this compound with radiotherapy presents a compelling therapeutic strategy for solid tumors, particularly those resistant to conventional therapies. The preclinical data strongly suggest a synergistic relationship that not only directly enhances tumor cell killing but also favorably modulates the tumor immune microenvironment. While the clinical development of this compound has faced challenges due to toxicity, the mechanistic insights gained from these studies pave the way for the development of next-generation OXPHOS inhibitors with improved therapeutic windows. Further research comparing the efficacy and safety of this compound with other metabolic modulators, such as metformin and atovaquone, in combination with radiotherapy is warranted to optimize this promising anti-cancer approach. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon this foundational work.
References
- 1. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination treatment with radiotherapy and a novel oxidative phosphorylation inhibitor overcomes PD-1 resistance and enhances antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic assay of cells in vitro [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 13. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
Assessing the Specificity of IACS-010759 for Mitochondrial Complex I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mitochondrial Complex I inhibitor IACS-010759 with other commonly used and investigational inhibitors. The specificity of a pharmacological inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. This document aims to equip researchers with the necessary data and protocols to critically evaluate the specificity of this compound for their applications.
Executive Summary
This compound is a potent and selective inhibitor of mitochondrial respiratory chain Complex I.[1] It has demonstrated significant anti-tumor activity in preclinical models by targeting the metabolic vulnerability of cancer cells dependent on oxidative phosphorylation (OXPHOS).[2] However, its clinical development was halted due to a narrow therapeutic index and significant off-target toxicities, most notably neurotoxicity.[3][4] This guide presents a comparative analysis of this compound against other Complex I inhibitors—Rotenone, Piericidin A, Metformin, and BAY 87-2243—to provide a clear perspective on its specificity and potential liabilities.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against mitochondrial Complex I. It is important to note that IC50 values can vary depending on the experimental system (e.g., isolated mitochondria, whole cells) and assay conditions. The data presented here is compiled from various sources to provide a comparative overview.
| Inhibitor | Target | IC50 (Complex I) | Other Mitochondrial Targets | Key Off-Target Effects | Reference(s) |
| This compound | Mitochondrial Complex I | < 10 nM (in vitro)[1], 1.4 nM (H460 cells), 2.1-7.9 nM (various cancer cell lines)[5] | Primarily selective for Complex I.[6] | Neurotoxicity, elevated blood lactate.[3][4] | [1][3][4][5][6] |
| Rotenone | Mitochondrial Complex I | 0.1 - 100 nM (system dependent)[7] | Can induce ROS production.[8] | Microtubule destabilization, neurotoxicity. | [7][8] |
| Piericidin A | Mitochondrial Complex I | ~2-fold less potent than annonacin (cell-free), 0.061 µM (Tn5B1-4 cells). | Can induce ROS production.[8] | Potent neurotoxin. | [8] |
| Metformin | Mitochondrial Complex I | ~20 mM (isolated bovine enzyme)[9], µM range in intact cells. | Can inhibit Complexes III and IV at high concentrations.[10] | Activation of AMPK. | [9][10] |
| BAY 87-2243 | Mitochondrial Complex I | ~10 nM (mitochondrial oxygen consumption)[11], one-digit nM range (melanoma cells).[12] | No effect on Complex III activity.[13] | HIF-1 inhibition.[11] | [11][12][13] |
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize mitochondrial Complex I inhibitors.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) in live cells in real-time to assess mitochondrial respiration and the effects of inhibitors.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mito Stress Test Kit reagents: Oligomycin, FCCP, Rotenone/Antimycin A.
-
Cells of interest.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds to be tested (e.g., this compound) and the Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) at desired concentrations.
-
Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF analyzer. The instrument will measure the basal OCR, followed by sequential injections of the test compound, oligomycin (Complex V inhibitor), FCCP (uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Data Analysis: The software calculates various parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of the test inhibitor on these parameters reveals its impact on mitochondrial function.
In-vitro Mitochondrial Complex I Activity Assay
This spectrophotometric assay measures the enzymatic activity of Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., potassium phosphate buffer)
-
NADH (substrate)
-
Decylubiquinone (electron acceptor)
-
Detergent (e.g., lauryl maltoside) for mitochondrial membrane solubilization
-
Rotenone (specific Complex I inhibitor for control)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.
-
Sample Preparation: Resuspend the isolated mitochondria in the assay buffer. Determine the protein concentration.
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing the assay buffer, NADH, and decylubiquinone.
-
Assay Initiation: Add the mitochondrial sample to the reaction mixture to initiate the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH by Complex I.
-
Inhibitor Testing: To determine the IC50 of an inhibitor, perform the assay in the presence of varying concentrations of the compound.
-
Specificity Control: In parallel, run a control reaction in the presence of a saturating concentration of rotenone to measure the non-Complex I-specific NADH oxidation. The specific Complex I activity is the difference between the total activity and the rotenone-insensitive activity.
Measurement of Other Mitochondrial Complex Activities
To assess the specificity of an inhibitor, its effect on other respiratory chain complexes should be evaluated.
-
Complex II (Succinate Dehydrogenase) Activity: Measured by following the reduction of an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol) at 600 nm in the presence of succinate.
-
Complex III (Ubiquinone-Cytochrome c Reductase) Activity: Assayed by monitoring the reduction of cytochrome c at 550 nm in the presence of reduced decylubiquinone.
-
Complex IV (Cytochrome c Oxidase) Activity: Determined by following the oxidation of reduced cytochrome c at 550 nm.
-
Complex V (ATP Synthase) Activity: Can be measured by quantifying ATP synthesis using a luciferase-based assay or by measuring the rate of ATP hydrolysis.
Mandatory Visualization
Signaling Pathway of Mitochondrial Complex I Inhibition
Caption: Inhibition of Complex I by this compound disrupts the electron transport chain.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: A structured workflow for comprehensive inhibitor specificity assessment.
Conclusion
This compound is a highly potent inhibitor of mitochondrial Complex I with demonstrated preclinical efficacy in cancers dependent on oxidative phosphorylation. Its unique binding site on the ND1 subunit distinguishes it from classic inhibitors like rotenone and piericidin A. However, the clinical development of this compound was hampered by a narrow therapeutic window and significant neurotoxicity, highlighting the critical importance of thorough specificity assessment.
This guide provides researchers with the comparative data and experimental protocols necessary to evaluate the suitability of this compound for their specific research questions. When using this compound, it is crucial to consider its potential off-target effects and to include appropriate controls to ensure the observed phenotypes are a direct consequence of Complex I inhibition. For therapeutic development, the challenges encountered with this compound underscore the need for developing Complex I inhibitors with a wider therapeutic index and an improved safety profile.
References
- 1. This compound (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. rondepinho.com [rondepinho.com]
- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. pnas.org [pnas.org]
- 8. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of metformin on intact mitochondria from liver and brain: Concept revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IACS-010759 and Other Metabolic Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a growing focus on exploiting the metabolic vulnerabilities of tumor cells. Metabolic inhibitors, which target the altered energy production pathways in cancer, represent a promising avenue for novel treatments. This guide provides a detailed, objective comparison of IACS-010759, a potent inhibitor of mitochondrial Complex I, with other notable metabolic inhibitors, including the widely studied biguanide metformin and the investigational drug devimistat (CPI-613). We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the complex signaling pathways involved.
Introduction to Metabolic Reprogramming in Cancer
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. This includes increased glucose uptake and glycolysis (the Warburg effect), as well as a reliance on mitochondrial oxidative phosphorylation (OXPHOS) in certain contexts. Targeting these metabolic pathways offers a therapeutic window to selectively eliminate cancer cells while sparing normal tissues. This guide focuses on inhibitors of mitochondrial respiration, a key hub of cellular metabolism.
Mechanism of Action: Targeting the Mitochondria
The primary metabolic inhibitors discussed in this guide target mitochondrial function, albeit through different mechanisms.
This compound is a potent and highly selective small-molecule inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC)[1][2]. By blocking Complex I, this compound effectively shuts down OXPHOS, leading to a depletion of cellular ATP and essential biosynthetic precursors like aspartate, which is crucial for nucleotide synthesis[3]. This dual impact on energy and building block production induces apoptosis in cancer cells that are heavily reliant on mitochondrial metabolism[1][2].
Metformin , a widely used anti-diabetic drug, also inhibits Complex I of the ETC, although it is significantly less potent than this compound[4][5][6]. Its anti-cancer effects are attributed to both direct, AMPK-dependent inhibition of mTOR signaling in cancer cells and indirect systemic effects, such as the reduction of circulating insulin levels[6].
Devimistat (CPI-613) is a lipoate analog that targets the tricarboxylic acid (TCA) cycle, a central pathway in mitochondrial metabolism. It inhibits two key enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH)[7][8]. This dual inhibition disrupts the processing of both glucose- and glutamine-derived carbons, leading to a broader metabolic collapse in cancer cells[7].
Below is a diagram illustrating the points of intervention for each of these inhibitors within the mitochondrial metabolic pathways.
Preclinical Efficacy: A Comparative Overview
The preclinical activity of these inhibitors has been evaluated in a variety of cancer models. The following tables summarize key quantitative data from these studies.
In Vitro Cytotoxicity (IC50 Values)
| Inhibitor | Cancer Type | Cell Line | IC50 | Reference |
| This compound | Acute Myeloid Leukemia (AML) | Various | 1 - 50 nM | [8][9] |
| Non-Small Cell Lung Cancer | H460 | 1.4 nM | [10] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, MOLT-4, etc. | 0.1 - 10 nM | [2] | |
| Metformin | Breast Cancer | MDA-MB-231 | 51.4 mM | [11] |
| Breast Cancer | MDA-MB-453 | 51.3 mM | [11] | |
| Liver Cancer | H22 | 5.88 µM (at 48h) | [12] | |
| Devimistat (CPI-613) | Non-Small Cell Lung Cancer | H460 | 120 µM | [7] |
| Sarcoma | Saos-2 | 120 µM | [7] |
Note: IC50 values for metformin and devimistat are generally in the micromolar to millimolar range, indicating lower potency compared to this compound, which is effective at nanomolar concentrations.
In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| This compound | AML (PDX) | 1-7.5 mg/kg, daily | - | Extended median survival | [8][9] |
| Pancreatic Cancer (PDX) | Post-chemotherapy | - | Extended progression-free survival | [9] | |
| Triple-Negative Breast Cancer (PDX) | Post-chemotherapy | - | Extended progression-free survival | [9] | |
| Metformin | Bladder Cancer (syngeneic) | 150 mg/kg/day | Reduced tumor size | Improved survival | [13] |
| Devimistat (CPI-613) | Pancreatic Cancer (xenograft) | 25 mg/kg | Potent anticancer activity | - | [7] |
| Non-Small Cell Lung Cancer (xenograft) | 10 mg/kg | Significant tumor growth inhibition | - | [7] |
PDX: Patient-Derived Xenograft
Clinical Trial Performance and Safety Profile
The clinical development of these metabolic inhibitors has yielded mixed results, highlighting the challenges of translating preclinical efficacy to patient benefit.
This compound
Two Phase I clinical trials of this compound were initiated in patients with relapsed/refractory AML (NCT02882321) and advanced solid tumors (NCT03291938)[3].
-
Efficacy: Limited antitumor activity was observed at tolerated doses[3]. In the solid tumor trial, 7 out of 18 patients achieved stable disease, and one patient with castration-resistant prostate cancer had a partial response[14].
-
Safety and Tolerability: The trials were ultimately discontinued due to a narrow therapeutic index and dose-limiting toxicities, including elevated blood lactate and neurotoxicity (peripheral neuropathy)[3]. These adverse events are thought to be mechanism-based, arising from the systemic inhibition of OXPHOS[3].
Devimistat (CPI-613)
Devimistat has been investigated in several clinical trials, including Phase III studies for metastatic pancreatic cancer (AVENGER 500, NCT03504423) and relapsed/refractory AML (ARMADA 2000, NCT03504410)[15][16].
-
Efficacy:
-
Pancreatic Cancer: The AVENGER 500 trial, which combined devimistat with modified FOLFIRINOX, did not meet its primary endpoint of improving overall survival compared to FOLFIRINOX alone (median OS 11.1 vs 11.7 months)[15][16][17].
-
AML: The ARMADA 2000 trial, combining devimistat with high-dose cytarabine and mitoxantrone, was also stopped for lack of efficacy[10][15]. The complete remission rate was 20.4% in the devimistat arm versus 21.6% in the control arm[10]. Earlier Phase I/II studies had shown more promising response rates in older patients with AML[1][18][19].
-
-
Safety and Tolerability: In the AVENGER 500 trial, common grade 3 or 4 non-hematologic adverse events included hyperglycemia, hypokalemia, peripheral sensory neuropathy, and diarrhea[16]. The safety profile in the ARMADA 2000 trial was consistent with high-dose cytarabine-based salvage regimens[10].
Metformin
Numerous epidemiological studies have suggested a link between metformin use in diabetic patients and a reduced incidence of certain cancers[6][20]. However, prospective clinical trials of metformin as a direct anti-cancer agent have yielded inconsistent results[4]. The concentrations of metformin achieved in patients at standard doses are significantly lower than those required for robust anti-cancer effects in preclinical models.
Summary Comparison Table
| Feature | This compound | Metformin | Devimistat (CPI-613) |
| Target | Mitochondrial Complex I | Mitochondrial Complex I (mild) | Pyruvate Dehydrogenase (PDH) & α-Ketoglutarate Dehydrogenase (α-KGDH) |
| Potency | High (nM range) | Low (mM range) | Moderate (µM range) |
| Preclinical Activity | Broad, potent anti-tumor effects in OXPHOS-dependent models. | Modest anti-proliferative effects, often at high concentrations. | Anti-tumor activity in various xenograft models. |
| Clinical Status | Phase I trials discontinued. | Widely used for diabetes; inconsistent results in cancer trials. | Phase III trials in pancreatic cancer and AML failed to meet primary endpoints. |
| Key Toxicities | Elevated lactate, neurotoxicity (peripheral neuropathy). | Generally well-tolerated; gastrointestinal side effects are common. | Hyperglycemia, hypokalemia, peripheral sensory neuropathy, diarrhea. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key protocols used in the evaluation of these metabolic inhibitors.
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
The Seahorse XF Analyzer is a standard tool for measuring cellular respiration and glycolysis in real-time.
-
Cell Seeding: Cancer cells are seeded into a Seahorse XF cell culture microplate at an optimized density.
-
Sensor Cartridge Hydration: The sensor cartridge is hydrated with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Incubation: On the day of the assay, the cell culture medium is replaced with bicarbonate-free XF assay medium, and the plate is incubated in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Compound Loading: The metabolic inhibitors (e.g., this compound, metformin, or devimistat) and mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) are loaded into the appropriate ports of the hydrated sensor cartridge.
-
Assay Execution: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, both at baseline and after the sequential injection of the loaded compounds.
-
Data Analysis: The resulting data is analyzed to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Apoptosis Detection by Annexin V Staining
The Annexin V assay is a common method for detecting early-stage apoptosis.
-
Cell Treatment: Cancer cells are treated with the metabolic inhibitor of interest for a specified duration.
-
Cell Harvesting: Adherent cells are detached using a gentle, non-enzymatic method, while suspension cells are collected by centrifugation.
-
Staining: The cells are washed and resuspended in Annexin V binding buffer. A fluorescently-labeled Annexin V conjugate and a viability dye (e.g., Propidium Iodide, PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for binding of Annexin V to exposed phosphatidylserine on the surface of apoptotic cells and for the viability dye to enter cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The resulting data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, providing a more clinically relevant model than traditional cell line-derived xenografts.
-
Tissue Acquisition: Fresh tumor tissue is obtained from a patient's primary tumor or metastasis.
-
Implantation: Small fragments of the tumor tissue are surgically implanted, typically subcutaneously or orthotopically, into immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Engraftment and Expansion: The tumors are allowed to grow in the mice. Once they reach a certain size, they can be passaged into subsequent cohorts of mice for expansion.
-
Treatment and Monitoring: Mice with established tumors are randomized into treatment and control groups. The treatment group receives the metabolic inhibitor, and tumor growth is monitored regularly by caliper measurements.
-
Efficacy Evaluation: The efficacy of the treatment is assessed by comparing tumor growth rates between the treated and control groups. Other endpoints, such as overall survival, can also be evaluated.
Conclusion and Future Directions
The targeting of cancer metabolism remains a highly promising therapeutic strategy. This compound stands out as a remarkably potent inhibitor of mitochondrial Complex I, demonstrating significant preclinical efficacy. However, its clinical development was halted by a narrow therapeutic window and significant toxicity, a common challenge for potent OXPHOS inhibitors. Devimistat, with its broader targeting of the TCA cycle, also showed initial promise but ultimately failed to demonstrate a survival benefit in large-scale clinical trials. Metformin, while safer, lacks the potency for consistent, direct anti-cancer effects at clinically achievable concentrations.
The divergent outcomes of these inhibitors underscore the complexity of translating metabolic interventions from the laboratory to the clinic. Key challenges include:
-
Therapeutic Index: Achieving a dose that effectively inhibits tumor metabolism without causing unacceptable toxicity to normal tissues remains a major hurdle.
-
Biomarker Development: Identifying patient populations most likely to respond to specific metabolic inhibitors is crucial for future clinical trial success.
-
Combination Strategies: The future of metabolic inhibitors likely lies in combination therapies. For instance, combining OXPHOS inhibitors with glycolysis inhibitors or with targeted therapies and immunotherapies could overcome resistance and enhance efficacy.
Further research is needed to develop next-generation metabolic inhibitors with improved safety profiles and to delineate the specific genetic and metabolic contexts in which these agents will be most effective. The detailed experimental protocols and comparative data presented in this guide are intended to support these ongoing efforts in the scientific community.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Evidence for a novel, effective approach to targeting carcinoma catabolism exploiting the first-in-class, anti-cancer mitochondrial drug, CPI-613 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Rafael Holdings Provides Update on Rafael Pharmaceuticals' Two Phase 3 Trials of CPI-613® (Devimistat), AVENGER 500 in Metastatic Pancreatic Cancer and ARMADA 2000 in Relapsed or Refractory Acute Myeloid Leukemia [rafaelholdings.irpass.com]
- 17. researchgate.net [researchgate.net]
- 18. Phase II trial of cytarabine and mitoxantrone with devimistat in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bibliometric analysis of metformin as an immunomodulator (2013–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of IACS-010759: A Step-by-Step Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the proper disposal of IACS-010759, a potent and selective inhibitor of mitochondrial complex I. Adherence to these guidelines will ensure the safety of laboratory personnel and the protection of the environment.
This compound Safety Profile
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is imperative to follow standard precautionary measures for handling all laboratory chemicals.
| Hazard Classification | Rating |
| Health Hazard | 0 |
| Flammability | 0 |
| Reactivity | 0 |
Step-by-Step Disposal Protocol
Even though this compound is not classified as hazardous, it is crucial to manage its disposal in a structured and responsible manner. Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless confirmed to be compatible. Segregation prevents accidental chemical reactions and simplifies the disposal process.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.
3. Preparing for Disposal:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Ensure the container is properly labeled with the full chemical name and concentration.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area for chemical waste.
-
Ensure the storage area is secure and away from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific waste management guidelines for any additional requirements.
Essential Safety and Handling Precautions for IACS-010759
Researchers and drug development professionals handling IACS-010759, a potent and orally active inhibitor of mitochondrial complex I of oxidative phosphorylation (OXPHOS), must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1] While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemical compounds, especially those with significant biological activity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on the available Safety Data Sheet and general best practices for handling research-grade chemical compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Impermeable and resistant gloves (e.g., Nitrile) | The SDS for this compound states that glove material must be impermeable and resistant to the product. Due to a lack of specific testing data, selecting a standard laboratory glove such as nitrile is a prudent measure to prevent skin contact. |
| Eye Protection | Safety glasses or goggles | Although the SDS states eye protection is "not required," wearing safety glasses is a fundamental laboratory practice to protect against accidental splashes or aerosol generation. |
| Protective Clothing | Laboratory coat | A standard lab coat should be worn to protect personal clothing from potential contamination. |
| Respiratory Protection | Not generally required | The SDS indicates that breathing equipment is "not required" for standard handling. However, if there is a risk of generating dust or aerosols, particularly when handling the solid form, a risk assessment should be performed to determine if respiratory protection is needed. |
Disposal and Decontamination
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Disposal: Dispose of this compound and any contaminated lab supplies (e.g., pipette tips, tubes, gloves) in accordance with local, state, and federal regulations for chemical waste.
-
Spill Management: In the event of a spill, isolate the area to prevent the spread of the material. Wear appropriate PPE, including gloves, eye protection, and a lab coat. If the spill involves a significant amount of solid material that could become airborne, respiratory protection may be necessary. Absorb liquid spills with an inert material and collect all contaminated materials into a sealed container for proper disposal.
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a research laboratory setting, from preparation to disposal.
First-Aid Measures
In case of accidental exposure, follow these first-aid guidelines as outlined in the Safety Data Sheet:
-
After inhalation: Move the individual to fresh air. If they experience any complaints, consult a doctor.
-
After skin contact: Generally, the product does not cause skin irritation. However, it is good practice to wash the affected area with soap and water.
-
After eye contact: Rinse the opened eye for several minutes under running water.
-
After swallowing: If symptoms persist, seek medical attention.
While this compound is not classified as a hazardous substance, its potent biological activity as an inhibitor of a fundamental cellular process necessitates careful handling and adherence to standard laboratory safety protocols to ensure the well-being of all researchers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
